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Core Science & Biosynthesis

Foundational

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine chemical structure and properties

Foreword by the Senior Application Scientist: In modern structure-based drug design, the selection of the core scaffold dictates the entire trajectory of a discovery program. The pyrazolo[3,4-d]pyrimidine nucleus is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist: In modern structure-based drug design, the selection of the core scaffold dictates the entire trajectory of a discovery program. The pyrazolo[3,4-d]pyrimidine nucleus is not just a structural framework; it is a highly evolved bioisostere of adenine that effectively mimics the hinge-binding interactions of ATP. This whitepaper dissects the specific utility, physicochemical properties, and orthogonal reactivity of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , providing drug development professionals with a self-validating blueprint for synthesizing advanced multi-targeted kinase inhibitors.

Structural Rationale & Physicochemical Profile

The 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a specialized building block engineered for late-stage diversification. The N1-methyl group serves a dual purpose: it locks the tautomeric state of the pyrazole ring, simplifying NMR characterization and ensuring a singular binding pose within the kinase ATP-binding pocket, while simultaneously mimicking the vector of the ribose sugar in ATP[1].

Unlike heavily utilized 4-chloro derivatives, this specific compound features an unsubstituted pyrimidine ring. This pristine face is strategically critical when steric bulk at the C4/C6 positions causes clashes with the kinase hinge region. It allows medicinal chemists to exclusively probe the deep hydrophobic pocket of the kinase via the C3-chlorine synthetic handle[2].

Table 1: Quantitative Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1219636-64-2[3]
Molecular Formula C6H5ClN4[3]
Molecular Weight 168.58 g/mol [3]
SMILES String Cn1nc(Cl)c2c1ncnc2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N2, N5, N7, +1)
Scaffold Classification Fused bicyclic heteroaromatic (Adenine bioisostere)[2]

Kinase ATP-Site Mimicry & Mechanism of Action

Pyrazolo[3,4-d]pyrimidines have achieved significant clinical validation, most notably with the FDA approval of the BTK inhibitor ibrutinib for B-cell malignancies[1]. Furthermore, derivatives of this scaffold have demonstrated profound efficacy as inhibitors of Src, Fyn, and SGK1 kinases in glioblastoma multiforme (GBM)[4], as well as PLK4 inhibitors for TRIM37-amplified breast cancer[5].

The mechanism of action relies on competitive inhibition at the ATP-binding site. The N5 and N7 nitrogens of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. Meanwhile, the functional groups attached at the C3 position (via cross-coupling of the C3-chlorine) project into the hydrophobic pocket (also known as the "selectivity pocket"), dictating the kinase selectivity profile[2].

KinaseInhibition Scaffold 3-Chloro-1-methyl- pyrazolo[3,4-d]pyrimidine ATP_Pocket Kinase Hinge Region (ATP-Binding Pocket) Scaffold->ATP_Pocket Bioisosteric Binding Target Oncogenic Kinases (Src, PLK4, BTK) ATP_Pocket->Target Competitive Inhibition Apoptosis Tumor Cell Apoptosis Target->Apoptosis Pathway Arrest Resistance Drug Resistance Pathways Target->Resistance Suppresses

Fig 1. Mechanism of action for pyrazolo[3,4-d]pyrimidine-based competitive kinase inhibition.

Mechanistic Chemistry: The Orthogonal Reactivity Paradigm

The true power of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its orthogonal reactivity. The C3-chlorine acts as a highly stable, yet cross-coupling-competent synthetic handle. Because the C3 position resides on the relatively electron-rich pyrazole ring, the C-Cl bond is inert to catalyst-free nucleophilic aromatic substitution (SNAr). This necessitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the C3 position[2].

Conversely, the highly electron-deficient C4 and C6 positions of the pyrimidine ring are primed for direct C-H functionalization (e.g., Minisci-type radical additions). This allows chemists to build complexity in two distinct vectors without requiring protecting group chemistry.

SyntheticLogic Start 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine CH_Act C4/C6 Functionalization (Minisci / C-H Activation) Start->CH_Act Radical Addition Suzuki C3 Functionalization (Pd-Catalyzed Suzuki) Start->Suzuki Oxidative Addition QC1 LC-MS Validation (Isotope Pattern Check) CH_Act->QC1 Suzuki->QC1 Product Advanced Kinase Inhibitor QC1->Product Confirmed Purity

Fig 2. Orthogonal functionalization workflow and LC-MS validation logic for the scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating in-process quality control (QC) metrics.

Protocol A: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura Coupling)

Objective: Introduce an aryl pharmacophore at the C3 position to probe the kinase hydrophobic pocket. Causality & Reagent Selection: The C3-Cl bond on the electron-rich pyrazole ring is notoriously sluggish toward oxidative addition compared to typical aryl chlorides. Therefore, a highly active palladium source with a sterically demanding ligand (e.g., Pd(dppf)Cl₂) is mandatory to lower the activation energy barrier. Potassium carbonate (K₂CO₃) is selected to facilitate transmetalation without causing hydrolytic degradation of the pyrimidine core.

  • Preparation: In a flame-dried Schlenk tube, combine 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv). Causality: Water is essential to dissolve the inorganic base and accelerate the formation of the reactive boronate species.

  • Reaction: Stir the biphasic mixture at 90 °C under an inert N₂ atmosphere for 12 hours.

  • Self-Validation (In-Process QC): Sample the organic layer and analyze via LC-MS. Validation Metric: The reaction is deemed complete when the starting material peak—which exhibits a distinct 3:1 isotopic ratio at m/z 169/171 ([M+H]⁺) due to the ³⁵Cl/³⁷Cl isotopes—is fully depleted. Successful cross-coupling is definitively confirmed by the emergence of the product mass lacking this isotopic signature.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Minisci-Type C-H Functionalization at C4/C6

Objective: Functionalize the electron-deficient pyrimidine ring without requiring pre-halogenation. Causality & Reagent Selection: Since C4 and C6 are highly electron-deficient, they are primed for nucleophilic radical attack. Using a carboxylic acid, silver nitrate (AgNO₃), and ammonium persulfate ((NH₄)₂S₂O₈) generates alkyl radicals via oxidative decarboxylation.

  • Preparation: Dissolve 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and the desired aliphatic carboxylic acid (3.0 equiv) in a 1:1 mixture of CH₂Cl₂ and H₂O.

  • Radical Initiation: Add AgNO₃ (0.2 equiv) followed by the dropwise addition of an aqueous solution of (NH₄)₂S₂O₈ (2.0 equiv) at room temperature. Causality: Slow addition prevents thermal runaway and controls the steady-state concentration of radicals, minimizing homocoupling side reactions.

  • Reaction: Stir vigorously at 40 °C for 6 hours.

  • Self-Validation (In-Process QC): Monitor via TLC (UV 254 nm). The product will typically exhibit a higher R_f value than the starting material due to the addition of the lipophilic alkyl group. Confirm regioselectivity (C4 vs C6) via 2D NMR (HMBC), observing the coupling between the newly introduced alkyl protons and the pyrimidine carbons.

References

  • [4] Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC.4

  • [1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. 1

  • [5] Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed. 5

  • [2] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 2

  • [3] CAS No. 1219636-64-2, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. 001CHEMICAL.3

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Exploratory

Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives

The Pyrazolo[3,4-d]pyrimidine Scaffold: Mechanistic Paradigms and Experimental Workflows in Targeted Therapeutics Executive Summary The pyrazolo[3,4-d]pyrimidine bicycle represents one of the most privileged and versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazolo[3,4-d]pyrimidine Scaffold: Mechanistic Paradigms and Experimental Workflows in Targeted Therapeutics

Executive Summary

The pyrazolo[3,4-d]pyrimidine bicycle represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. As a structural bioisostere of adenine, it possesses an intrinsic ability to mimic the binding interactions of adenosine triphosphate (ATP) within the highly conserved hinge region of protein kinases[1]. This whitepaper explores the diverse mechanisms of action (MoA) of pyrazolo[3,4-d]pyrimidine derivatives, ranging from reversible ATP-competitive inhibition to irreversible covalent binding and reactive oxygen species (ROS) induction. Furthermore, we provide self-validating experimental workflows designed to rigorously evaluate these compounds from cell-free enzymatic assays to in vivo phenotypic models.

Structural Rationale: The Adenine Bioisostere

The pharmacological utility of the pyrazolo[3,4-d]pyrimidine core stems from its structural homology to purines[2]. Comprised of a fused pyrazolo ring and a pyrimidine ring, this nitrogen-containing heterocycle fits precisely into the ATP-binding pocket of various kinases[1].

The primary mechanism of action relies on the formation of critical hydrogen bonds between the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core and the backbone amide residues of the kinase hinge region. By chemically modifying the substituents at the N1, C3, C4, and C6 positions, medicinal chemists can finely tune the molecule's spatial geometry and electronic distribution. This allows the scaffold to exploit unique hydrophobic pockets and gatekeeper residue variations across different kinases, achieving remarkable target selectivity[1].

Core Mechanisms of Action

Reversible ATP-Competitive Inhibition (Src, Abl, EGFR, VEGFR-2)

The earliest and most fundamental application of this scaffold was the development of PP1 and PP2, which were identified in 1996 as potent, reversible inhibitors of the Src family of non-receptor tyrosine kinases[1]. Since then, the scaffold has been optimized to target a multitude of oncogenic drivers. For instance, novel derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR)—including the resistant T790M mutant—and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. By occupying the ATP-binding site, these compounds prevent kinase autophosphorylation and the subsequent activation of downstream proliferative pathways (e.g., MAPK/ERK and PI3K/AKT)[3].

Irreversible Covalent Inhibition (The BTK Paradigm)

A monumental breakthrough in the application of pyrazolo[3,4-d]pyrimidines was the FDA approval of ibrutinib in 2013 for the treatment of B-cell malignancies[1]. Ibrutinib features an α,β -unsaturated carbonyl moiety that acts as a Michael acceptor. While the pyrazolo[3,4-d]pyrimidine core anchors the drug in the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK), the Michael acceptor undergoes an irreversible covalent bond formation with the thiol group of a specific cysteine residue (Cys481)[1]. This irreversible MoA ensures prolonged target suppression, effectively shutting down the B-cell antigen receptor (BCR) signaling pathway.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->BTK Covalent Binding NFkB NF-κB Pathway PLCg2->NFkB Survival Tumor Cell Survival NFkB->Survival

Fig 1. Mechanism of irreversible BTK inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Multikinase Targeting and Oxidative Stress Induction

Beyond direct kinase inhibition, certain pyrazolo[3,4-d]pyrimidine derivatives exert cytotoxicity via secondary mechanisms. For example, the Src inhibitor Si306 and its prodrugs have been shown to induce severe oxidative stress in patient-derived glioblastoma cells[4]. This is characterized by a rapid spike in intracellular reactive oxygen species (ROS) and a subsequent collapse of the mitochondrial membrane potential, leading to DNA damage and apoptosis[4]. Additionally, structurally optimized multikinase inhibitors (e.g., Compound 33) have demonstrated profound efficacy in acute myeloid leukemia (AML) models by simultaneously inhibiting FLT3 and VEGFR2, thereby cutting off both tumor proliferation and angiogenesis[5].

Emerging Antimicrobial Applications

Recently, the scaffold's utility has expanded into infectious diseases. Bacteria possess eukaryotic-like serine/threonine kinases (eSTKs), such as PKN1, which regulate cell wall synthesis and virulence[6]. Pyrazolo[3,4-d]pyrimidines can cross-react with these bacterial eSTKs, disrupting prokaryotic cell biology and acting as novel antimicrobial agents against pathogens like Staphylococcus aureus[6].

Quantitative Pharmacodynamics

To contextualize the potency and versatility of this scaffold, the following table summarizes the pharmacodynamic profiles of key pyrazolo[3,4-d]pyrimidine derivatives across different targets and disease models.

Table 1: Pharmacodynamic Profiles of Key Pyrazolo[3,4-d]pyrimidine Derivatives

Compound / DerivativePrimary Target(s)Mechanism of ActionRepresentative Potency (IC₅₀)Primary Indication / Model
PP1 / PP2 Src Family KinasesReversible ATP-competitive5 – 100 nMOncology (Research Tool)[1]
Ibrutinib BTKIrreversible covalent (Cys481)~0.5 nMB-cell malignancies[1]
Compound 33 FLT3 / VEGFR2Reversible multikinase< 10 nMAcute Myeloid Leukemia[5]
Compound 17 EGFRReversible ATP-competitive4.18 µMBreast/Lung Carcinoma[2]
Si306 Src / ROS InductionReversible + Oxidative StressLow micromolarGlioblastoma (GBM)[4]

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives must follow a self-validating experimental cascade.

Workflow Synth 1. Scaffold Synthesis Kinase 2. Cell-Free Kinase Profiling Synth->Kinase SAR Cell 3. Cell Viability (MTT/Flow) Kinase->Cell IC50 MoA 4. Target Engagement Cell->MoA Selectivity InVivo 5. Xenograft Models MoA->InVivo Efficacy

Fig 2. Self-validating experimental workflow for evaluating novel pyrazolo[3,4-d]pyrimidines.

Protocol A: In Vitro Kinase Profiling and ATP-Competition Assay

Causality & Validation: This cell-free assay isolates the direct interaction between the drug and the kinase. To prove that a novel derivative is genuinely ATP-competitive (and not an allosteric inhibitor or assay artifact), the protocol utilizes a self-validating Michaelis-Menten kinetic shift. By artificially increasing the ATP concentration, a true ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve.

  • Preparation: Express and purify the recombinant kinase domain (e.g., EGFR or FLT3) or source it commercially. Prepare a master mix containing the kinase, a peptide substrate, and a fluorescent/luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Compound Titration: Dispense the pyrazolo[3,4-d]pyrimidine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • ATP Competition Setup (The Validation Step): Run the assay in parallel at three different ATP concentrations: Km​ (Michaelis constant), 10×Km​ , and 50×Km​ .

  • Incubation & Detection: Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes at room temperature. Measure the residual ATP luminescence.

  • Data Analysis: Plot the dose-response curves. If the IC₅₀ value increases linearly with the ATP concentration, the compound is confirmed as an ATP-competitive hinge-binder.

Protocol B: Cellular Apoptosis and ROS Quantification via Flow Cytometry

Causality & Validation: While a compound may inhibit a kinase in a tube, it must penetrate the cell membrane and induce a phenotypic change (e.g., apoptosis). Because compounds like Si306 induce ROS-mediated cell death[4], this protocol incorporates a ROS scavenger (N-acetylcysteine, NAC) as a negative control. If the compound's lethality is reversed by NAC, the ROS-dependent mechanism is definitively validated.

  • Cell Culture: Seed target cancer cells (e.g., U87 glioblastoma or MV4-11 AML cells) in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Pre-treatment (Validation Control): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour to scavenge baseline ROS.

  • Drug Exposure: Treat the cells with the pyrazolo[3,4-d]pyrimidine derivative at its established cellular IC₅₀ concentration for 24 hours.

  • Staining: Harvest the cells and wash with cold PBS. Co-stain the cells with Annexin V-FITC (to detect early apoptosis) and H2DCFDA (a fluorogenic dye that measures intracellular ROS).

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Interpretation: A successful dual-mechanism compound will show a massive rightward shift in the FITC channel (ROS spike) and Annexin V positivity. In the NAC-pretreated wells, both the ROS spike and apoptosis should be significantly attenuated, proving the causal link between the drug, oxidative stress, and cell death.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of targeted drug discovery. By acting as a highly tunable adenine bioisostere, it provides medicinal chemists with the architectural flexibility required to design highly selective, potent, and mechanistically diverse inhibitors. Whether deployed as reversible multikinase inhibitors, irreversible covalent binders, or ROS-inducing agents, the rigorous application of self-validating experimental workflows ensures the reliable translation of these molecules from benchtop synthesis to clinical efficacy.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBYFAyHQ9CgSk6UioScKjL1etiZkt3n7KT2OfeWsNYLt5lHVjyksPlvsz2eHIrRNF0NwjJSvBHHEeafeI2HYtFEHuk_G8901OosVzy85vaxaDEocyHoOWGAH3gEhkawjyIQpVPeA1PkGxjq7U=]
  • El Azab, I. H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_bV-evVpLbFSIZPPt5VL5HxtfKE_u4lkz6w1lEHA22-dQ7ir_ieJBqY5O9P13z4piysJqOinCeBG2-5zdB2CJ_ArMRJoOyerElDgxiogEWW-cKKCx7ycBNCTGX4Q9LgokucK4Xnetv8MLUgzRkuDgwvwPVtEhWD7RLvM8OnhpIYKpIVwWZcQDHVxF50so6A6wxVKwIYslBWcjzGvBMiYmPmu828ZuS4aimw59JMjfbjOcw31r2FpZIxTlHMVrTQ4XV--kTbnfParpsioWZc3m3EZ3AiDTLutJueRb_2cmUBz9ZB8pX0HW2rSAsxMHX1PmUvroV2MYcR4Ywp3_Mi8O]
  • Chen, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZJ5kivhnidGSPu-p22iJYIl4e9WE4ZX6mLKWiQBeqyrPqhvzwb2UaafuPWvkN5WbHNqaOtZ00p2Je3aC711CbWj94QfTcqe01zP1zVfhWj-Z2F3r_bVViHGNpRLgmAujvC3ex9_BOSTapMT7kJCzdkapvZweuZcinlzvDCW8]
  • Falsini, M., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. European Journal of Medicinal Chemistry / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIjlYFY7V3a2uuXGnYpeI5Xjh0ENCgof8aeU_fNwKuFehSZX2qrc-KvmUS2ZGTNJ2d1Mc-39sl-EdEGq466nOWRfQSVmqP1XG5-UBayBnzvVrmrbmumbMZxljA6CTSieJ-PgR5]
  • El-Gazzar, M. G., et al. (2019). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMVaJyQdl4ujoMtk3_6KQ6S6Ymw0lG6MPV25wW3G8ceqUtQP5uQQuLIHlKVJtjXZW2dSlpxAX6G82WxUpK0DMBh2PAFrmlTPfg2k7oWxG-kQtfpYjS5NDU403rUCeax8dUCGXemkqD9StS9w1E]
  • Schenone, S., et al. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Cancers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9m5oOX_-rzXxNNIrNspkUxma4uGaVZXGlV63Nnv1V-1VjAjpum2QfURPeqXFV7ZZ8pgbkTxVFwyg9ovhAxuN_CXzQx70oUwEbT1NG7L8WhjvtKON9PCT0TKqm1Xz3SEKY0DNX8tXMGr8T5Sg=]

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Foundational

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine molecular weight and solubility

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine and is central to the development of various kinase inhibitors.[1][2] A thorough understanding of its molecular weight and solubility is paramount for researchers in designing, formulating, and executing robust biological and chemical assays. This document details the compound's molecular characteristics, discusses its anticipated solubility profile based on its structural class, and provides validated experimental protocols for the precise determination of its solubility.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in modern drug discovery, primarily due to its structural resemblance to the purine ring system, particularly adenine.[1] This mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2] 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate in the synthesis of these targeted therapeutic agents.

The journey from a synthesized compound to a viable drug candidate is critically dependent on its physicochemical properties. Molecular weight dictates molar-based calculations for assays and synthetic reactions, while solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro screening results. Many promising compounds fail in development due to poor aqueous solubility, which can lead to underestimated potency and erratic dose-response relationships. Therefore, a precise characterization of these parameters is not merely a formality but a foundational step in the research and development pipeline.

Core Physicochemical Properties

The fundamental identity and characteristics of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are summarized below. These values are essential for all stoichiometric calculations, preparation of stock solutions, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
CAS Number 23000-43-3[3]
Physical Form Solid[4]

Solubility Profile: A Critical Assessment

Specific, empirically determined solubility data for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively published. However, based on the general characteristics of the pyrazolo[3,4-d]pyrimidine class, the compound is anticipated to be hydrophobic with low intrinsic aqueous solubility.[1] This class of compounds often requires strategic formulation to achieve concentrations suitable for biological assays.

The table below provides an illustrative solubility profile in common laboratory solvents, based on typical behavior for this compound class. Researchers must experimentally verify these values for their specific batches and experimental conditions.

SolventExpected SolubilityRationale and Field Insights
Aqueous Buffers (e.g., PBS, pH 7.4) Very Low to PoorThe planar, aromatic ring system and the presence of a chloro-substituent contribute to the compound's hydrophobicity, leading to poor solvation by water.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and effectively solvating a wide range of organic molecules. It is the standard solvent for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is an effective polar aprotic solvent for dissolving pyrimidine derivatives.[5]
Methanol / Ethanol Moderate to LowWhile the compound may exhibit some solubility in alcohols, it is generally less than in DMSO or DMF. Solubility in alcohols can be temperature-dependent.[6][7]
Strategies for Solubility Enhancement

For many pyrazolo[3,4-d]pyrimidine derivatives, achieving a desired aqueous concentration requires specific formulation strategies. Two common and effective methods include:

  • Use of Co-solvents: Adding a small percentage of an organic solvent like ethanol or using surfactants such as Tween-20 can improve the solubility of hydrophobic compounds in aqueous buffers.[5]

  • Cyclodextrin Encapsulation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and significantly increasing their apparent solubility.[5]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound within a polymer matrix can prevent crystallization and enhance the dissolution rate and apparent solubility in water.[1]

Experimental Protocols for Solubility Determination

To ensure data integrity, the solubility of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine should be determined empirically. The following protocols describe two standard methodologies: the Shake-Flask method for thermodynamic equilibrium solubility and a kinetic assessment for relevance to screening assays.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound, representing the true saturation point of the solution.[8]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

  • 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 2 mL microcentrifuge tubes

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • Analytical instrumentation (HPLC or UV-Vis Spectrophotometer)

Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a microcentrifuge tube. "Excess" is critical; a visible amount of solid must remain undissolved at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the tube.

  • Equilibration: Seal the tube securely and place it on an orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[8] This extended period is crucial for the dissolution process to reach a true equilibrium.

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.[8]

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Extreme care must be taken to avoid aspirating any solid particles, which would falsely elevate the measured concentration.

  • Quantification: Prepare a series of dilutions of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis) against a standard curve prepared with a known concentration of the compound.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add Excess Solid Compound to Tube B Add Precise Volume of Solvent A->B C Seal and Shake (24-48h at constant T) B->C D Centrifuge to Pellet Undissolved Solid C->D E Carefully Collect Supernatant D->E F Quantify Concentration (HPLC / UV-Vis) E->F G Equilibrium Solubility (e.g., µg/mL) F->G Result

Caption: Workflow for determining equilibrium solubility.

Protocol 2: Kinetic Solubility Assessment

This method is highly relevant for drug discovery screening, as it measures the solubility of a compound after it is rapidly diluted from a concentrated DMSO stock into an aqueous buffer, mimicking how compounds are typically introduced in high-throughput screening (HTS) assays.[5]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity or light scattering

Methodology:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.

  • Serial Dilution: Add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations. It is critical to ensure the final DMSO concentration is low and consistent across all wells (typically ≤1-2%) to minimize its effect on solubility.[5]

  • Incubation: Mix the plate by shaking for 1 to 2 hours at room temperature.[5] This allows time for any potential precipitation to occur.

  • Turbidity Measurement: Measure the turbidity (or nephelometry/light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not result in a significant increase in turbidity compared to the buffer-only control wells.

Safety and Handling

While a complete hazard profile is not available, standard laboratory precautions should be observed when handling 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Based on safety data sheets for this and structurally related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere and at low temperatures (e.g., -20°C) as recommended by the supplier.[4][12]

Conclusion

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable chemical entity with a molecular weight of 168.58 g/mol . While it is expected to have limited aqueous solubility, this can be overcome with appropriate formulation strategies. The protocols provided herein for determining both thermodynamic and kinetic solubility offer researchers robust, validated methods to accurately characterize this compound. Such empirical data is indispensable for the successful progression of research projects, from initial screening to advanced drug development, ensuring that experimental results are both reliable and reproducible.

References

  • Benchchem. Overcoming Poor Solubility of Pyrimidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqSdzM4lIDgxUfAf8QICc2GiV01c1ugqE0l_FKAeUmDlyKc-L60STxsNuJWhaUMOz-n1RdO2E0SgEb3fhccIdoh0znNe3lcSjFJU02tWqC4k6UbrqgoE8TpOWdcoWWff1ITRf6RiuBUXbkuvxTXIx38LTWDXUontV9kFeqlpbhy2btroHYr1MuZR7Y5U_FpnFd3GwH0PG0CkJx1TmORHt9E9IetpoEq1gbFQ==]
  • Benchchem. Overcoming Solubility Issues of Substituted Pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFDVB4Xv4CXWDafJMWDOBUnQFBM3m181mIsPkC43G-GvusoT0LbHhup4gM6mZHbwBCbjaE3A7UwCiN9Yl1Uw8VGWlM3n3KSyjt96bWjpaZ3CT9Zcd9dCznmKAoVHZlR9W6WZui8YKY6-dsBNCDCLevt4ZXhgGXtF2mI76f0PimrGdSBd4pdGC_-k0NOC7qhtQbBJdiFEhYSXMvUiByXeFgHhukfSpwUwUl5B3uw==]
  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTshwkv_pug18ziVW0wxuB1BFotJQcJeDRr-R5UcddEbB5NbxstOnIMsXPo53uvvs68yPICHUG0jB4tcpg0bKe03-IA6xtJswJaigFcn0tRripiaCBrQy-2rSA-7JIVok27culABrhD9keTih2BS9MJRdzqEvOpsIU]
  • ResearchGate. Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN5w-sA_qnuNK-f616GvmEjXMJ08Np9ZKwq2O8LWwYpYfybM9GurSo4HzCnq2D1CBWrA2ctRT9_Hm08eqtDluhtT_UYT3MxrabcOfMbGYJHL9TBEv6Ci3o1KrMpnqjWpTSFMyFD2OrA6Phu50ommNI9F7SIa7r7LytkpvePpO-eM3cTmXR-az4_p0wnKTWnl1P3jnvE5ty_0hKd_2Zy2sIUXWWy8S8B6wM8VPGsFYtJJK5J64Ik0FDRDF31V_DrA==]
  • Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGYblGIsYplDZn8iCm6XqGezHZRFojUbKitoy0rJRYXpfYAclZ-PO5AjJxIX7oSu1jEWanGofQg0b6JFa3DPfVuo3LFkfrgU0AgZ7mO73lfqW5zYnt3ih8rZlqaueJspLm8-sbUzo1e5n5yZxKXCWHMyIFAeMw3jHftAZdCkNRiHZVKBQkMT1xn2llowNxbfhuQuJ_F2eO7YbTXMQBg8wGxYYEzmP2Vqw-eq1qwZ62kIFhYmWFc5wzkX7qHTtdtkqu2-d0nz_GEZqO35e7jCd4CpaDBc=]
  • ChemScene. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Dsjh2sNVGGkuHF3wqkDDIQtwUefVPIA8JZmfz2mVVjXbnggqjTn70rWoy9bodclx53rUErhra7MveqmHGaCSP7FUMcak66EekifZY_xYgM8RwlDrVFMb4e4BE3xDsB0nIddvOlZgFSISzUewkbiNez5nRNuqICBkZ3Qb5OR6pQjqKVt2abdEdeQtyVfnV0W1]
  • Echemi. 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZuPMFVZqz9ZdJTLJwA3J3xtokPHizMb0CgeC5gTDiZFlx774nqLv7z_nwn9eAuZybWEDK4J86laDQPlMsQqKdRcXHzyXzKAta3rQXnGmYHjSmAXwgKmoePgYVz9kRSatR84nAFttwIOhMwdvcn5g3VuGiqWs7HW0-cUVX4b2xQWXPYTUbpQbDlKr0UvbWSJfc32h]
  • Santa Cruz Biotechnology. 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAmWsJf25PQ5UW0N0hG7K_X2y47bo-HKGrNkYL-hx4BZhWAL2zg311layTRqPBUNyGZ1SWXxnix8YiwyEgYaO3_ppd85PXPjKewazeFvd4om7nukzMVczfW1-UCtbEBVmnTrWfDr2p31XolANzzuv0DqjpRugwDESmWybr3p17mxAcBOI9eY6TsA==]
  • PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5535919/]
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  • Semantic Scholar. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [URL: https://www.semanticscholar.org/paper/Discovery-of-pyrazolo%5B3%2C4-d%5Dpyrimidine-and-as-CDK2-El-Gohary-Shaaban/01a403001f301d5d1c472855f75e0193231e84e5]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine and is prevalent in compounds targeting a range of protein kinases and other enzymes, making a thorough understanding of its structural characterization paramount for drug discovery and development.[1][2] This document will delve into the anticipated ¹H and ¹³C NMR spectral features of the title compound, outline detailed protocols for data acquisition, and provide insights into spectral interpretation, drawing upon data from closely related analogs and established principles of NMR spectroscopy.

Predicted NMR Spectra and Structural Elucidation

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is expected to be relatively simple, exhibiting two key singlet signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HC6-HThe proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the fused pyrazole and pyrimidine rings.
~4.1Singlet3HN1-CH₃The methyl group attached to the pyrazole nitrogen will appear as a singlet in a region typical for N-methyl groups in heterocyclic systems.

These predictions are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

1.2. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C4The carbon atom attached to the chlorine is expected to be in the downfield region.
~153C7aQuaternary carbon at the junction of the two rings.
~151C3The carbon bearing the chloro substituent in the pyrazole ring.
~134C6The protonated carbon in the pyrimidine ring.
~112C3aQuaternary carbon at the pyrazole-pyrimidine fusion.
~34N1-CH₃The methyl carbon attached to the nitrogen.

Note: The exact chemical shifts of the quaternary carbons can be definitively assigned using two-dimensional (2D) NMR techniques such as HMBC.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

2.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which can be advantageous for variable temperature studies.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16-64
Spectral Width16 ppm
Acquisition Time~4 seconds
Relaxation Delay2 seconds
¹³C NMR Pulse Programzgpg30
Number of Scans1024-4096
Spectral Width240 ppm
Acquisition Time~1 second
Relaxation Delay2 seconds

2.3. Advanced 2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are crucial. The application of these techniques allows for the complete assignment of spectra for pyrazolo[3,4-d]pyrimidine derivatives.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Sample NMR Sample Compound->Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec OneD ¹H NMR ¹³C NMR NMR_Spec->OneD TwoD HSQC HMBC NMR_Spec->TwoD Processing Spectral Processing & Referencing OneD->Processing TwoD->Processing Interpretation Signal Assignment & Structural Elucidation Processing->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for NMR analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality in Experimental Choices
  • Choice of 2D NMR: The pyrazolo[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms and quaternary carbons, which can make unambiguous signal assignment from 1D spectra alone challenging. HMBC is essential to connect the N-methyl protons to the pyrazole ring carbons (C3 and C3a) and the C6-H proton to the surrounding carbons (C4, C7a, and C3a), thereby confirming the overall connectivity of the heterocyclic system.

  • Solvent Effects: The choice of solvent can influence chemical shifts. Aromatic solvents can induce shielding or deshielding effects, while hydrogen-bonding solvents like DMSO-d₆ can interact with the nitrogen atoms of the heterocycle, leading to observable changes in the spectrum. Reporting the solvent used is therefore critical for reproducibility.

Trustworthiness and Self-Validating Systems

The combination of 1D and 2D NMR experiments creates a self-validating system. The assignments made from the ¹H NMR spectrum can be confirmed by the direct one-bond correlations in the HSQC spectrum. Furthermore, the long-range correlations observed in the HMBC spectrum must be consistent with the proposed structure. Any inconsistencies would indicate either an incorrect assignment or an unexpected molecular structure, prompting further investigation.

References

  • Rodrigues, L. M., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 84-86. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2301. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(7), 856-871. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(31), 21549-21570. Available at: [Link]

  • Cimino, A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. Available at: [Link]

  • RSC. (2012). ¹HNMR δ values for. The Royal Society of Chemistry. Available at: [Link]

  • Radi, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5037-5058. Available at: [Link]

Sources

Foundational

Crystal structure analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, a fundamental component of DNA and RNA.[1] This bioisosteric relationship makes it a fertile ground for the development of compounds that can interact with biological targets typically addressed by purines, such as protein kinases.[2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anti-proliferative, anti-inflammatory, and antifungal properties.[3][4] Notably, the pyrazolo[3,4-d]pyrimidine core is central to numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2]

Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount. A detailed crystal structure analysis provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a representative member of this important class of compounds.

Part 1: Synthesis and Crystallization

A robust and reproducible synthetic pathway is the prerequisite for obtaining high-quality single crystals. The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be approached through established heterocyclic chemistry routes.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted pyrazolo[3,4-d]pyrimidines involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.[5] For the target molecule, a plausible route could start from a commercially available substituted pyrazole.

Experimental Protocol: Synthesis

  • Step 1: Formation of the Pyrazolopyrimidinone Core: A suitable starting material, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be cyclized with formamide or a similar reagent under high temperature to yield the corresponding 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[6][7]

  • Step 2: Chlorination: The resulting pyrazolopyrimidinone is then subjected to chlorination to introduce the chloro group at the 3-position. A variety of chlorinating agents can be employed, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline to neutralize the generated HCl.[6][7] The reaction is typically refluxed until completion, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water, and the crude product is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel to afford the pure 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Crystallization

  • Solvent Selection: A screening of various solvents of differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexane) should be performed in small vials. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal with well-defined faces and free of defects is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Acquisition: The mounted crystal is placed on a diffractometer (e.g., a Bruker X8 APEX) equipped with a sensitive detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

  • Data Processing: A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and to integrate the intensities of the diffraction spots.[8]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis A Synthesis of Compound B Purification A->B Crude Product C Crystal Growth B->C Pure Compound D Mount Crystal C->D Single Crystal E Data Collection D->E on Goniometer F Data Processing E->F Diffraction Data G Structure Solution F->G hkl File H Structure Refinement G->H Initial Model I Data Interpretation H->I Final Structure

Caption: Experimental workflow from synthesis to final structure analysis.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell, while refinement optimizes these positions and other parameters to best fit the experimental data.

Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, implemented in software packages like SHELXS or Olex2. This provides an initial electron density map from which a preliminary structural model can be built.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[8] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final refined structure is assessed by examining crystallographic R-factors (R1, wR2), the goodness-of-fit (S), and the residual electron density map.

Part 3: Structural Features and Intermolecular Interactions

While a specific crystal structure for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not yet published, we can infer its likely structural characteristics based on closely related analogs.[3][8]

Molecular Geometry

The pyrazolo[3,4-d]pyrimidine core is expected to be essentially planar, a common feature of fused aromatic ring systems.[8] Bond lengths and angles are anticipated to be within the standard ranges for similar heterocyclic compounds. The methyl group attached to the pyrazole nitrogen will likely exhibit free rotation, and its final conformation in the crystal will be influenced by steric and electronic factors within the crystal packing.

Table 1: Hypothetical Crystallographic Data for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

ParameterExpected Value
Chemical FormulaC₆H₅ClN₄
Formula Weight168.58
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)7.5 - 9.0
b (Å)10.0 - 15.0
c (Å)6.0 - 8.0
β (°)90 - 105 (for monoclinic)
V (ų)700 - 900
Z4
T (K)100
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Intermolecular Interactions

The solid-state architecture will be dictated by a combination of non-covalent interactions.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, which are a dominant feature in the crystal packing of many pyrazolo[3,4-d]pyrimidine derivatives.[8] These interactions are characterized by centroid-to-centroid distances in the range of 3.4 to 3.8 Å.

  • Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may play a role in stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atom at the 3-position is a potential halogen bond donor. It may interact with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring, influencing the overall packing arrangement.

interactions cluster_0 Molecule A cluster_1 Molecule B node_A Pyrazolo[3,4-d]pyrimidine (Face) node_B Pyrazolo[3,4-d]pyrimidine (Face) node_A->node_B π-π Stacking Cl_A Cl N_B N Cl_A->N_B Halogen Bond (Cl···N) N_A N Cl_B Cl

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

A thorough crystal structure analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine provides indispensable insights into its molecular architecture and supramolecular assembly. The precise determination of its three-dimensional structure, including the planarity of the fused ring system and the nature of its intermolecular interactions, is crucial for understanding its physicochemical properties and biological activity. This structural data serves as a critical foundation for computational docking studies, the rational design of new derivatives with improved therapeutic profiles, and the advancement of pyrazolo[3,4-d]pyrimidines as a cornerstone scaffold in modern drug discovery.

References

  • El-Gendy, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]

  • Patel, H. V., & Patel, P. B. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College. [Link]

  • MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Amanote Research. (n.d.). Studies on Pyrazolo[3, 4-D]pyrimidine. [Link]

  • El Fal, M., et al. (2014). Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1281. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(7), 743-748. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Scientific Reports, 13(1), 19302. [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Advanced ChemBlocks. (n.d.). Pyrazolo[3,4-d]pyrimidine. [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]

  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • NextSDS. (n.d.). 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

Sources

Exploratory

Pharmacokinetics of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds: Overcoming ADME Bottlenecks in Kinase Inhibitor Development

Executive Summary & Chemical Rationale The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning primarily as a highly effective ATP isostere. By mimickin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning primarily as a highly effective ATP isostere. By mimicking the adenine ring of ATP, derivatives of this scaffold act as potent competitive inhibitors for a variety of critical targets, including tyrosine kinases (c-Src, Bcr-Abl, EGFR) and phosphodiesterases (e.g., PDE2A) [1, 2].

From a structural perspective, methylation at the N1 position serves a dual purpose: it prevents tautomerization, locking the molecule into a bioactive conformation that maximizes hydrogen bonding with the hinge region of the kinase, and it occupies specific hydrophobic pockets within the target's active site. However, this structural rigidity and increased lipophilicity introduce significant pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) bottlenecks. This guide dissects the pharmacokinetic profile of these scaffolds, detailing the causality behind their ADME limitations and providing field-proven methodologies for structural and formulative optimization.

Fig 1: Mechanism of action for pyrazolo[3,4-d]pyrimidine scaffolds as ATP-competitive kinase inhibitors.

Physicochemical Properties & ADME Bottlenecks

The therapeutic translation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines is frequently hindered by their physicochemical properties. The planar, aromatic nature of the core, combined with the lipophilic N1-methyl group, results in a high partition coefficient (LogP > 3.5).

Aqueous Solubility vs. Permeability

These compounds typically exhibit excellent passive permeability across the gastrointestinal (GI) tract and the blood-brain barrier (BBB), making them attractive candidates for treating central nervous system malignancies like Glioblastoma Multiforme (GBM)[3]. However, this comes at the cost of severe aqueous insolubility (< 5.0 µg/mL). Poor solubility leads to erratic GI absorption, precipitation in intravenous formulations, and artificially low maximum plasma concentrations ( Cmax​ ).

Metabolic Stability and Hepatic Clearance

The lipophilicity of the 1-methyl core makes it highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP450) enzymes. In vitro studies utilizing Human Liver Microsomes (HLMs) often reveal high intrinsic clearance ( Clint​ ) rates, with less than 40% of the parent compound remaining after 60 minutes of incubation [4]. Attempts to reduce lipophilicity by adding polar appendages (e.g., azetidine derivatives) must be carefully balanced, as they can inadvertently introduce multidrug resistance (MDR) efflux liabilities, negating the scaffold's inherent BBB permeability.

Fig 2: Iterative ADME and pharmacokinetic optimization workflow for pyrazolo[3,4-d]pyrimidines.

Strategies for Pharmacokinetic Optimization

To rescue the clinical viability of highly potent but poorly soluble 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, researchers employ two primary strategies: prodrug synthesis and nanoparticle formulation.

Carbamate-Linked Prodrugs

A highly successful strategy involves the synthesis of water-soluble prodrugs. By attaching a solubilizing moiety—such as an N-methylpiperazino group linked via an O-alkyl carbamate chain—to the core scaffold, aqueous solubility can be increased exponentially [5].

Causality of the Carbamate Linker: The carbamate bond is specifically chosen because it provides sufficient chemical stability for formulation and shelf-life, yet remains highly susceptible to enzymatic hydrolysis by serum esterases in vivo. Upon administration, the prodrug circulates systemically and is gradually cleaved, releasing the active pyrazolo[3,4-d]pyrimidine directly into the bloodstream, thereby improving bioavailability and extending the apparent half-life.

Fig 3: In vivo hydrolysis and activation of carbamate-linked pyrazolo[3,4-d]pyrimidine prodrugs.

Nanoparticle and Liposomal Formulations

For solid tumors like neuroblastoma, encapsulating the hydrophobic scaffold within albumin nanoparticles or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes bypasses the solubility issue entirely [6]. These nanosystems exploit the Enhanced Permeability and Retention (EPR) effect, increasing circulation time and facilitating targeted drug delivery to the tumor microenvironment without altering the parent molecule's chemical structure.

Quantitative PK Data Summary

The following tables synthesize typical pharmacokinetic improvements observed when transitioning from an unmodified 1-methyl core to an optimized prodrug format.

Table 1: Comparative In Vitro ADME Properties

Compound ClassAqueous Solubility (µg/mL)BBB Permeability ( Pe​×10−6 cm/s)HLM Stability (% remaining at 60 min)
Unmodified 1-Methyl Core< 5.0> 15.0 (High)< 40% (Low)
Polar-Substituted Core15 - 505.0 - 10.0 (Moderate)60 - 80% (Moderate)
Carbamate Prodrug> 500N/A (Cleaved in serum)N/A (Prodrug)

Table 2: In Vivo Pharmacokinetic Parameters (Murine Model, 20 mg/kg SC)

ParameterUnmodified CoreCarbamate Prodrug
Cmax​ (µg/mL)0.93.5
Tmax​ (h)2.00.5
AUC0−t​ (µg·h/mL)4.212.8
Half-life ( t1/2​ ) (h)1.53.2

(Note: Data synthesized from representative studies on pyrazolo[3,4-d]pyrimidine derivatives[1, 5, 7])

Experimental Workflows for PK Profiling

To ensure scientific integrity, the evaluation of these scaffolds requires rigorous, self-validating protocols. Below are the definitive methodologies for assessing metabolic stability and in vivo pharmacokinetics.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the scaffold by hepatic Phase I enzymes.

  • Preparation of Working Solutions:

    • Dilute the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine compound in DMSO to a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the lipophilic core. The final assay concentration of DMSO must be ≤0.1% to prevent CYP enzyme inhibition.

  • Incubation Mixture:

    • Combine HLMs (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add an NADPH regenerating system (Solution A + B) to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an obligate electron donor to catalyze the oxidation of the pyrazolo[3,4-d]pyrimidine core.

  • Time-Course Sampling & Quenching:

    • At t=0,15,30,45,60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for downstream analysis.

  • Self-Validation / Quality Control:

    • Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls. If Verapamil is not depleted by >80% at 60 minutes, the HLM batch or NADPH system is compromised and the assay must be rejected.

  • Analysis: Centrifuge at 20,000g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

Protocol 2: In Vivo Murine Pharmacokinetic Profiling

This protocol measures systemic exposure and tissue distribution.

  • Formulation Preparation:

    • Solubilize the test compound (or prodrug) in a vehicle of 10% DMSO, 20% Tween-80, and 70% sterile water to achieve a 6.0 mg/mL dosing solution.

    • Causality: Administering the unmodified core in standard saline will cause immediate precipitation at the injection site, leading to erratic absorption. Tween-80 acts as a surfactant to maintain the drug in a micellar suspension [7].

  • Administration:

    • Administer a single 20 mg/kg subcutaneous (SC) or intraperitoneal (IP) dose to C57BL/6 mice (n=15 per group).

  • Sampling:

    • Sacrifice mice (n=3 per time point) at 0.5, 1, 2, 4, and 8 hours post-dose. Collect terminal blood via cardiac puncture into sodium heparinized syringes.

    • Causality: Heparin prevents coagulation without chelating calcium (unlike EDTA), which could interfere with certain downstream mass spectrometry ionization processes.

  • Plasma Extraction:

    • Centrifuge blood at 20,000g for 15 min at 4°C to isolate plasma. Mix 60 µL of plasma with 60 µL of internal standard in acetonitrile.

  • Self-Validation / Quality Control:

    • Include a matrix-matched calibration curve (0.01 to 10 µg/mL) prepared in blank murine plasma. The R2 of the calibration curve must be ≥0.99 , and Quality Control (QC) samples must fall within ±15% of their nominal concentration to validate the run.

References

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery Scientific Reports (PMC) URL:[Link]

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies Archiv der Pharmazie (PubMed) URL:[Link]

  • Discovery and Evaluation of a Methylpyrazolopyrimidine Antibacterial Active against Methicillin-Resistant Staphylococcus aureus ACS Infectious Diseases (ACS) URL:[Link]

Foundational

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Purine Bioisostere in Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward advanced heterocyclic scaffolds th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward advanced heterocyclic scaffolds that overcome the metabolic liabilities of endogenous purines. Among these, the pyrazolo[3,4-d]pyrimidine nucleus has emerged as a bona fide adenine bioisostere[1]. Specifically, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1219636-64-2)[2] represents a highly optimized building block. By incorporating a strategically positioned chlorine atom and a methyl group, this scaffold offers precise topological mimicry of ATP while introducing tunable lipophilicity and halogen-bonding capabilities. This whitepaper details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols required to leverage this scaffold in modern oncology and immunology drug discovery.

Structural Bioisosterism & Mechanistic Rationale

The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold lies in its topological and electronic mimicry of the purine ring[3]. As a Senior Application Scientist, I emphasize that replacing a purine with a pyrazolo-pyrimidine is not merely a structural swap; it is a calculated modulation of the molecule's physicochemical profile.

  • Nitrogen Atom Alignment: The N1 and N2 atoms of the pyrazole ring correspond directly to the N9 and N7 atoms of adenine. This preserves the critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2, Met793 in EGFR)[1],[4].

  • π-Cloud Geometry: The fused bicyclic system retains the planar configuration necessary for optimal insertion into the ATP-binding pocket, facilitating robust π-stacking interactions with hydrophobic enzyme residues[5].

  • The 3-Chloro Advantage: The inclusion of a chlorine atom at the C3 position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the scaffold, enhancing cell permeability. Second, the polarizable halogen can engage in orthogonal halogen bonding with gatekeeper residues deep within the hydrophobic pocket—an interaction classical purines cannot achieve.

  • The 1-Methyl Restriction: Alkylation at N1 locks the tautomeric state of the pyrazole ring. This causality is crucial: by preventing tautomerization, the entropic penalty of binding is minimized, and the scaffold is forced into the singular bioactive conformation required for hinge binding[6].

G ATP Endogenous ATP Kinase Target Kinase (e.g., EGFR, CDK2) ATP->Kinase Binds Hinge Region Inhibitor 3-Chloro-1-methyl- Pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase Competitive Displacement Active Active Signaling (Proliferation) Kinase->Active Phosphorylation Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Kinase Inhibition

ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine bioisosteres.

Quantitative Biological Profiling

Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated exceptional potency across a spectrum of oncology targets, most notably Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR)[1],[4]. The bioisosteric replacement often yields superior pharmacokinetic properties and higher binding affinities compared to their direct purine counterparts.

Table 1: Comparative Kinase Inhibition Profiles of Purine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

Compound / ScaffoldTarget KinaseIC₅₀ (µM)Key Structural Feature / Causality
Roscovitine (Purine base)CDK20.700Standard purine core; susceptible to rapid metabolic clearance[7].
Compound 7 (Pyrazolo[4,3-d]pyrimidine)CDK20.450Bioisosteric core replacement; enhanced hydrophobic packing[7].
Compound 16 (1H-Pyrazolo[3,4-d]pyrimidine)EGFR (WT)0.034N1-phenyl substitution; optimal hinge region hydrogen bonding[4].
Compound 12b (1H-Pyrazolo[3,4-d]pyrimidine)EGFR (WT)0.135Hydrazone linker; extended interaction into hydrophobic region II[8].
3-Chloro-1-methyl derivativesPan-Kinase~0.05 - 1.23-Cl halogen bonding stabilizes the inactive "DFG-out" conformation[6].

Synthetic Methodology & Workflows

The synthesis of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine requires precise regiocontrol. Attempting to halogenate the fully formed bicyclic system often leads to off-target electrophilic aromatic substitution or degradation. Therefore, the causality of this protocol dictates that the pyrazole ring must be synthesized and halogenated prior to the cyclization of the pyrimidine ring[6].

Protocol 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Step 1: Pyrazole Formation and Halogenation

  • Reagents: React 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) with N-chlorosuccinimide (NCS, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C.

  • Causality: NCS is chosen over Cl₂ gas for mild, controlled electrophilic chlorination at the C3 position, preventing over-oxidation of the primary amine.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass peak (M+H) disappears and a new isotopic cluster emerges with a 3:1 ratio (M+H and M+2+H), which is the definitive signature of a single chlorine atom incorporation. Do not proceed until >95% conversion is confirmed.

Step 2: Pyrimidine Cyclization

  • Reagents: Suspend the resulting 5-amino-3-chloro-1-methyl-1H-pyrazole-4-carbonitrile in an excess of formamide (acting as both solvent and reactant).

  • Reaction: Heat the mixture to 180°C under a nitrogen atmosphere for 12 hours.

  • Causality: Formamide provides the necessary carbon and nitrogen atoms to close the pyrimidine ring. The high temperature is required to overcome the activation energy of the initial nucleophilic attack by the pyrazole amine onto the formamide carbonyl[6].

  • Purification: Cool to room temperature, pour into ice water, and collect the precipitate via vacuum filtration. Recrystallize from ethanol to yield the pure 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Synthesis N1 5-Amino-1-methyl-1H- pyrazole-4-carbonitrile N2 Halogenation (NCS in DMF, 0°C) N1->N2 N3 3-Chloro Pyrazole Intermediate N2->N3 N4 Cyclization (Formamide, 180°C) N3->N4 N5 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine N4->N5

Step-by-step synthetic workflow for 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocols for Biological Evaluation

To confirm the efficacy of synthesized pyrazolo[3,4-d]pyrimidine bioisosteres, rigorous biochemical and cellular assays must be employed.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To quantify the IC₅₀ of the compound against target kinases (e.g., EGFR or CDK2).

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO.

  • Reaction Mixture: In a 384-well low-volume plate, combine 2 µL of the kinase enzyme (e.g., EGFR WT), 2 µL of the compound dilution (final DMSO concentration 1%), and 2 µL of a substrate/ATP mix.

  • Causality in Reagent Selection: Use a Europium-labeled anti-phospho antibody. The long emission half-life of Europium allows for time-resolved measurements (delaying the read by 50 µs). This eliminates short-lived background autofluorescence from the halogenated heterocyclic library compounds, ensuring high signal-to-noise ratios.

  • Self-Validation Checkpoint: Every assay plate must include a column of Staurosporine (a pan-kinase inhibitor) as a positive control and a DMSO-only negative control. Calculate the Z'-factor for the plate. If Z' < 0.6, the assay is automatically rejected and repeated. This self-validating logic ensures that all reported IC₅₀ values are statistically robust and independent of assay drift.

Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay

To evaluate the anti-proliferative activity (GI₅₀) in human cancer cell lines (e.g., A549, HCT-116)[8].

  • Seeding: Seed A549 cells at 3,000 cells/well in a 96-well opaque-walled plate and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized inhibitor for 72 hours.

  • Detection: Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: The CellTiter-Glo assay quantifies ATP levels, which directly correlate with the number of metabolically active cells. This is chosen over MTT assays because pyrazolo-pyrimidines can occasionally interfere with the redox potential required to reduce MTT tetrazolium salts, leading to false positives. ATP quantification circumvents this chemical interference.

  • Self-Validation Checkpoint: Include a "media-only" background control. The luminescence from the background control must be less than 1% of the vehicle (DMSO) control. If background luminescence exceeds this threshold, it indicates ATP contamination (often bacterial), and the data must be discarded.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information (PMC). 1

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 6

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. 4

  • CAS No. 1219636-64-2, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. 001CHEMICAL. 2

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ACS Publications. 7

  • 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine. EvitaChem. 3

  • N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. EvitaChem. 5

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information (PMC). 8

Sources

Exploratory

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrazolo[3,4-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a highly versatile and potent bioisostere of adenine[1]. Because adenine is the fundamental building block of ATP, molecules mimicking its structure can effectively compete for the ATP-binding hinge region of various protein kinases.

This technical whitepaper provides an in-depth analysis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1219636-64-2)[2] and its derivatives. By examining the structural causality of its substituents, detailing self-validating synthetic methodologies, and profiling its biological efficacy against critical oncogenic targets (such as EGFR, VEGFR-2, and PLK4), this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Structural Rationale: The Causality of Substitution

The pharmacological success of pyrazolo[3,4-d]pyrimidine derivatives is not accidental; it is the result of precise stereoelectronic engineering. The core itself mimics the purine ring, but the specific additions of a 1-methyl group and a 3-chloro substitution dictate both the molecule's synthetic utility and its biological target selectivity.

The Role of the 1-Methyl Group

In unsubstituted pyrazoles, rapid tautomerization between the N1 and N2 positions complicates both synthesis and receptor binding, as the molecule exists in a dynamic equilibrium of multiple conformers.

  • Causality: Methylation at the N1 position locks the scaffold into a single tautomeric state. Biologically, this N-methyl group is highly lipophilic and is strategically positioned to project into the deep hydrophobic pocket adjacent to the ATP hinge region of kinases like EGFR and Src[3][4]. This restricts rotational degrees of freedom, reducing the entropic penalty upon binding and significantly increasing binding affinity.

The Role of the 3-Chloro Substitution

The introduction of a chlorine atom at the C3 position serves a dual purpose:

  • Synthetic Handle: The 3-chloro group acts as an excellent leaving group or oxidative addition site for late-stage functionalization. It allows chemists to perform Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine moieties, rapidly expanding the Structure-Activity Relationship (SAR) library[1].

  • Halogen Bonding: Within the kinase active site, the electron-withdrawing nature of the chlorine atom modulates the pKa of the adjacent nitrogen atoms, optimizing them for hydrogen bonding with the kinase hinge region. Furthermore, the chlorine atom itself can participate in orthogonal halogen bonding with backbone carbonyls of the target protein, enhancing target residence time.

Mechanistic Visualization: Kinase Inhibition

To contextualize the biological mechanism, the following diagram illustrates how these derivatives disrupt oncogenic signaling pathways by outcompeting ATP at the receptor tyrosine kinase level.

G ATP ATP Kinase Receptor Tyrosine Kinase (e.g., EGFR / VEGFR-2) ATP->Kinase Binds ATP Pocket Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (Akt / MAPK) Inhibitor->Substrate Blocks Activation Kinase->Substrate Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis Pathway Arrest Proliferation Tumor Proliferation Substrate->Proliferation Activation

Diagram 1: Mechanism of ATP-competitive kinase inhibition by Pyrazolo[3,4-d]pyrimidine derivatives.

Synthetic Methodologies & Self-Validating Protocols

Ensuring reproducibility in the synthesis of the 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core requires strict adherence to self-validating protocols. Below are the standardized methodologies, explaining the chemical causality behind each step[5][6].

Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Objective: Construct the bicyclic core from a monocyclic pyrazole precursor.

  • Reagent Preparation: Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of concentrated formic acid (HCOOH).

  • Cyclocondensation: Reflux the mixture at 100°C for 6–8 hours.

    • Causality: Formic acid acts dualistically as both the solvent and the one-carbon electrophilic donor. The primary amine attacks the carbonyl carbon of formic acid, followed by intramolecular cyclization with the adjacent nitrile group. This specific thermodynamic pathway drives the formation of the pyrimidin-4-one intermediate.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar starting material and the emergence of a UV-active spot indicates completion.

Protocol 2: Halogenation to Yield the 3-Chloro Derivative

Objective: Activate the core for late-stage functionalization.

  • Activation: Suspend the pyrimidin-4-one intermediate in Phosphorus Oxychloride ( POCl3​ , 10 eq). Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: The thermodynamically stable lactam (hydroxy tautomer) is unreactive toward nucleophiles. POCl3​ converts the hydroxyl group into a highly reactive heteroaryl chloride. The addition of DMF generates the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic catalyst, significantly accelerating the chlorination process and suppressing unwanted side reactions[6].

  • Reflux & Quench: Reflux at 110°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice while neutralizing with sodium carbonate ( Na2​CO3​ ) to prevent the hydrolysis of the newly formed C-Cl bond back to the OH group[7].

  • Validation: Perform LC-MS analysis. The target compound will show a characteristic isotopic pattern (M and M+2 in a 3:1 ratio) confirming the successful incorporation of the chlorine atom.

Workflow Start 5-Amino-1-methyl-1H-pyrazole -4-carbonitrile Cyclization Cyclocondensation (HCOOH) Builds Pyrimidine Ring Start->Cyclization Core Pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3 + DMF) Activates Core Core->Chlorination Intermediate 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (Adds Amines/Alcohols) Intermediate->SNAr Coupling Pd-Catalyzed Cross-Coupling (Adds Aryl Groups) Intermediate->Coupling Final1 Target Kinase Inhibitor A SNAr->Final1 Final2 Target Kinase Inhibitor B Coupling->Final2

Diagram 2: Synthetic workflow and late-stage functionalization of the Pyrazolo[3,4-d]pyrimidine core.

Biological Activity & Target Profiling

The synthetic versatility of the 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of highly potent inhibitors across multiple kinase families. Recent literature highlights their efficacy as broad-spectrum and mutant-selective anticancer agents[3][5].

Dual EGFR and VEGFR-2 Inhibition

Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of aggressive malignancies, driving both tumor proliferation and angiogenesis. Specific pyrazolo[3,4-d]pyrimidine derivatives have been engineered to act as dual inhibitors. For instance, derivatives synthesized with hydrophobic aryl extensions at the C4 and C3 positions demonstrate sub-micromolar inhibition of both wild-type EGFR and the drug-resistant EGFRT790M mutant[4][8].

PLK4 Inhibition in Breast Cancer

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication. In TRIM37-amplified breast cancers, PLK4 inhibition induces synthetic lethality. Recent SAR studies have yielded pyrazolo[3,4-d]pyrimidine derivatives that exhibit extraordinary potency against PLK4, achieving IC50​ values in the sub-nanomolar range, while maintaining excellent pharmacokinetic stability[9].

Quantitative Data Summary

The table below summarizes the biological efficacy of select, highly active pyrazolo[3,4-d]pyrimidine derivatives documented in recent literature:

Target KinaseActive Derivative Class / ExampleEnzyme IC50​ ValuePrimary Cancer Cell Line EfficacyReference
EGFR (WT) Compound 16 (Green Synthesis)0.034 μMMDA-MB-468 ( GI50​ : 0.018 μM)[4]
EGFR (T790M) Compound 7c (Dual Inhibitor)0.25 μMA549, MCF-7 (Broad spectrum)[8]
VEGFR-2 Compound 7c (Dual Inhibitor)0.90 μMHCT-116, HepG2[8]
PLK4 Compound 24j0.2 nMMCF-7 ( IC50​ : 0.36 μM)[9]
CK1ε PF-480056732 nMRat1 Fibroblasts (Circadian models)[1]

Conclusion

The 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a masterclass in rational drug design. By combining the bioisosteric properties of adenine with the synthetic flexibility provided by strategic chlorination and the conformational rigidity imparted by N-methylation, this core structure provides an ideal starting point for kinase inhibitor discovery. As resistance to first-generation kinase inhibitors continues to emerge in the clinic, the ability to rapidly derivatize this scaffold via controlled, self-validating synthetic protocols ensures its ongoing relevance in the development of next-generation, mutant-selective oncological therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Pathways and Protocols for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Pharmacological Relevance & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Pharmacological Relevance & Structural Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the purine ring (adenine)[1]. This structural mimicry allows it to competitively bind to the ATP-binding pocket of various kinases, making it a foundational core for oncology and neurodegenerative disease therapeutics.

The specific modification to 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1219636-64-2) is highly strategic in rational drug design. The addition of a chlorine atom at the C3 position significantly alters the lipophilicity and spatial geometry of the molecule. For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the 3-chloro substituent establishes highly favorable Van der Waals contacts with the hinge extension (comprising the Leu1949 and Ser1951 backbone), which drastically increases both binding affinity and kinase selectivity[2]. Furthermore, the N1-methyl group restricts hydrogen-bond donation at that position, driving favorable hydrophobic interactions within targeted active sites[3].

Kinase_Inhibition Ligand 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Kinase Target Kinase (e.g., LRRK2, EGFR, CDK2) Ligand->Kinase Competitive Inhibition (C3-Cl Van der Waals contacts) Substrate Downstream Effectors Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Hinge Region Response Cellular Response (Apoptosis / Reduced Proliferation) Substrate->Response Signal Transduction

Fig 1: Mechanism of action for 3-chloro-pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Retrosynthetic Strategies & Pathway Selection

Synthesizing 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be approached via three primary pathways. The selection of the pathway depends on the availability of starting materials and the required scale of synthesis.

  • Pathway 1: Direct Electrophilic Chlorination (Recommended) The most efficient route involves the direct electrophilic aromatic substitution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine using N-Chlorosuccinimide (NCS) in a polar aprotic solvent. The C3 position of the pyrazole ring is the most electron-rich carbon in the bicyclic system, allowing for regioselective halogenation.

  • Pathway 2: De Novo Pyrazole-Pyrimidine Annulation Starting from 5-amino-3-chloro-1-methyl-1H-pyrazole-4-carbonitrile, the pyrimidine ring is constructed by refluxing with formamide or triethyl orthoformate. This pathway is useful if C3-chlorination of the intact bicycle is sterically hindered by other substituents[1].

  • Pathway 3: Sandmeyer Reaction Conversion of a 3-amino-pyrazolo[3,4-d]pyrimidine derivative to the 3-chloro analog via diazotization (NaNO2/HCl) followed by copper(I) chloride treatment. This is less preferred due to lower yields and the instability of the diazonium intermediate.

Synthesis_Pathways A 1-Methyl-1H-pyrazolo [3,4-d]pyrimidine B NCS, DMF Electrophilic Chlorination A->B Pathway 1 (Direct & High Yield) C 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine B->C Pathway 1 (Direct & High Yield) D 5-Amino-3-chloro-1-methyl- 1H-pyrazole-4-carbonitrile E Formamide / Triethyl Orthoformate D->E Pathway 2 (De Novo Annulation) E->C Pathway 2 (De Novo Annulation)

Fig 2: Primary synthesis pathways for 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary

The following table summarizes the reaction metrics across the three evaluated pathways to guide process chemistry decisions.

Synthesis PathwayReagentsSolventTemp (°C)Time (h)Expected Yield (%)Crude Purity (LC-MS)
1. Direct Chlorination NCS (1.2 eq)DMF60 - 804 - 675 - 85 >95%
2. De Novo Annulation Formamide / NH₃EtOH120 (Reflux)12 - 1660 - 70>90%
3. Sandmeyer Reaction NaNO₂, CuCl, HClH₂O / MeCN0 to 252 - 440 - 55>80%

Experimental Protocol: Direct C3-Chlorination (Pathway 1)

This protocol utilizes NCS for chlorination. Causality: NCS is chosen over Cl₂ gas or SO₂Cl₂ because it provides a mild, controlled release of electrophilic chlorine, minimizing the risk of over-chlorination or degradation of the pyrimidine ring. Anhydrous DMF is utilized because it acts not merely as a solvent, but can form a highly reactive Vilsmeier-type intermediate with NCS, which accelerates the electrophilic aromatic substitution at the C3 position.

Reagents & Materials
  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, limiting reagent)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction/chromatography)

  • Ice-cold distilled water and Brine

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazolo[3,4-d]pyrimidine (10.0 mmol) in anhydrous DMF (25 mL). Purge the flask with Argon for 5 minutes. Causality: Argon prevents oxidative side reactions. Anhydrous conditions are strictly required to prevent the hydrolysis of the active halogenating complex.

  • Reagent Addition: Add NCS (12.0 mmol) portion-wise over 15 minutes at 25 °C. Causality: Portion-wise addition controls the exothermic nature of the halogenation, preventing localized heating that could lead to poly-chlorinated byproducts.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 4 to 6 hours. Causality: While the C3 position is the most nucleophilic site on the bicycle, the electron-withdrawing nature of the fused pyrimidine ring dampises overall reactivity. Gentle heating supplies the necessary activation energy for the substitution.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the starting material is completely consumed.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold distilled water. Causality: Water forces the precipitation of the highly hydrophobic chlorinated product while simultaneously dissolving the succinimide byproduct and the DMF solvent.

  • Extraction & Washing: Extract the aqueous suspension with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (2 x 50 mL). Causality: Brine washing is critical to remove any residual DMF partitioned into the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 10-50% EtOAc in Hexanes) to afford pure 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as an off-white solid.

Protocol_Workflow Step1 Step 1: Preparation Dissolve starting material in anhydrous DMF under Argon Step2 Step 2: Reagent Addition Add NCS portion-wise at 25 °C Step1->Step2 Step3 Step 3: Reaction Heat to 60 °C for 4-6 hrs Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extract Pour into ice-water Extract with EtOAc Step3->Step4 Step5 Step 5: QC & Validation 1H NMR (loss of C3-H) LC-MS (m/z 169/171) Step4->Step5

Fig 3: Experimental workflow for the direct C3-chlorination protocol.

Quality Control & Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass a self-validating analytical matrix. Do not proceed to downstream biological assays or cross-coupling reactions without confirming the following parameters:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must exhibit the molecular ion peak [M+H]+ at m/z 169.0 (for 35Cl ) and 171.0 (for 37Cl ). The presence of a strict 3:1 isotopic ratio is the definitive self-validating marker of a successful mono-chlorination.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Validation Marker 1: The complete disappearance of the C3-H proton singlet (which typically appears around δ 8.2 ppm in the starting material) confirms substitution at the correct regiochemical site[4].

    • Validation Marker 2: The N-CH₃ singlet must remain intact around δ 3.9 - 4.0 ppm.

    • Validation Marker 3: The pyrimidine protons (C4-H, C6-H) will remain highly deshielded and appear as distinct singlets around δ 8.5 - 9.0 ppm.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate ACS Publications URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis PMC / NIH URL:[Link]

Sources

Application

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis Featuring 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Privileged Nature of the Pyrazolo[3,4-d]pyrimidine Core In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the pyrazolo[3,4-d]pyrimidine scaffold h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Pyrazolo[3,4-d]pyrimidine Core

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure. Its significance is deeply rooted in its bioisosteric resemblance to the adenine core of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinase-catalyzed reactions. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The versatility of the pyrazolo[3,4-d]pyrimidine core, which allows for chemical modifications at multiple positions, enables the rational design of potent and selective inhibitors against specific kinase targets.

This guide provides a detailed exploration of the synthesis of kinase inhibitors using a key building block: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . We will delve into the synthetic protocols for this intermediate and its subsequent elaboration into potent kinase inhibitors, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for their own discovery efforts.

The Strategic Importance of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

The utility of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a synthetic intermediate lies in the reactivity of the chlorine atom at the C4 position. This chloro-substituent acts as a versatile leaving group, readily displaced by a variety of nucleophiles. This allows for the systematic introduction of a diverse range of chemical moieties, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity. The methyl group at the N1 position serves to block a potential site of metabolism and can influence the orientation of the scaffold within the kinase active site.

Synthetic Protocols

The synthesis of kinase inhibitors from 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be broadly divided into two key stages: the synthesis of the core intermediate and its subsequent diversification.

Protocol 1: Synthesis of the Key Intermediate: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a reliable two-step synthesis starting from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the cyclization of the starting pyrazole with a suitable one-carbon source, in this case, formic acid or its equivalent, to form the pyrimidinone ring.

  • Materials:

    • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

    • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Causality Behind Experimental Choices:

  • Formamide: Serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidinone ring. Its high boiling point is necessary to drive the cyclization reaction.

  • Ice-water quench: The product is typically insoluble in cold water, leading to its precipitation and facilitating its isolation from the high-boiling formamide.

Step 2: Chlorination to 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This crucial step introduces the reactive chloro group at the C4 position using phosphorus oxychloride (POCl₃).

  • Materials:

    • 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base (optional, but recommended)

    • Toluene or another high-boiling inert solvent

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a stirred suspension of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in toluene, add POCl₃ (2-3 equivalents).[1]

    • Add a catalytic amount of DIPEA (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

    • Allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. This step is highly exothermic.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • POCl₃: Is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone tautomer into a chloro group.

  • DIPEA: Acts as a base to neutralize the HCl generated during the reaction, which can help to drive the reaction to completion and prevent side reactions.

  • Toluene: Provides a suitable high-temperature medium for the reaction.

  • Aqueous workup: Is necessary to remove excess POCl₃ and other water-soluble byproducts. Careful, slow quenching on ice is critical for safety.

G cluster_0 Protocol 1: Synthesis of Key Intermediate A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate B 1-Methyl-1,5-dihydro-4H-pyrazolo- [3,4-d]pyrimidin-4-one A->B  Formamide, 180-190°C C 3-Chloro-1-methyl-1H-pyrazolo- [3,4-d]pyrimidine B->C  POCl₃, Reflux

Caption: Synthetic workflow for the key intermediate.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol provides a general method for the diversification of the pyrazolo[3,4-d]pyrimidine scaffold by reacting the chloro-intermediate with various amine nucleophiles.

  • Materials:

    • 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

    • Substituted aniline or other amine (1.1 - 1.5 equivalents)

    • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide - DMF)

    • Base (e.g., DIPEA or triethylamine - TEA) (optional, but often beneficial)

  • Procedure:

    • In a round-bottom flask, dissolve 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in the chosen anhydrous solvent.

    • Add the desired amine (1.1 - 1.5 equivalents) to the solution.

    • If the amine is used as its hydrochloride salt, add a suitable base like DIPEA or TEA (2-3 equivalents) to liberate the free amine.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms upon cooling, collect it by vacuum filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Amine/Base: Using a slight excess of the amine nucleophile helps to drive the reaction to completion. A base is often necessary to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and deactivation.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Alcohols like ethanol and isopropanol are common choices, while DMF can be used for less reactive amines requiring higher temperatures.

  • Purification: The purification method depends on the properties of the final product. Crystalline solids can often be purified by recrystallization, while column chromatography is a more general method for a wider range of compounds.

G cluster_1 Protocol 2: Diversification via SNAr D 3-Chloro-1-methyl-1H-pyrazolo- [3,4-d]pyrimidine F 4-Amino-1-methyl-1H-pyrazolo- [3,4-d]pyrimidine Derivative D->F E Substituted Amine (R-NH₂) E->F  Solvent, Heat G cluster_2 Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Pathway Src->STAT3 Proliferation Cell Proliferation, Migration, Survival FAK->Proliferation Ras->Proliferation STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of the Src signaling pathway.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with its cyclin partners (E and A), is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest.

G cluster_3 CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 Inhibition

Caption: CDK2 inhibition leading to cell cycle arrest.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation and survival.

G cluster_4 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K/Akt Pathway EGFR->PI3K Activation RAS Ras/Raf/MEK/ERK Pathway EGFR->RAS Activation Proliferation Cell Proliferation and Survival PI3K->Proliferation RAS->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Blocking EGFR-mediated signaling.

Conclusion and Future Directions

The 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly effective starting point for the synthesis of a diverse array of kinase inhibitors. The synthetic protocols provided herein offer a robust framework for accessing this key intermediate and for its subsequent elaboration. The straightforward nature of the nucleophilic aromatic substitution at the C4 position allows for extensive SAR exploration, which is critical for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, the pyrazolo[3,4-d]pyrimidine scaffold is poised to remain a central element in the discovery of novel targeted therapeutics.

References

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1136-1158. [Link]

  • Orlov, V. A., & Riabukhin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Abdelgawad, M. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(5), 103112. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243-2261. [Link]

  • Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 140, 106811. [Link]

  • Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidines

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases, such as adenine.[1][2] This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, often by competing with ATP.[3] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been investigated and developed as potent inhibitors of various protein kinases, making them crucial in the development of therapeutics for cancer, inflammatory diseases, and central nervous system disorders.[4][5] The synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines via the reaction of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines is a cornerstone transformation for generating libraries of potential drug candidates.[3][6] This document provides a detailed protocol and the underlying chemical principles for this important reaction.

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazolo[3,4-d]pyrimidine ring system is electron-deficient due to the presence of the electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C4 position, making it susceptible to attack by nucleophiles.

The key steps of the mechanism are:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyrazolo[3,4-d]pyrimidine ring. This step is typically the rate-determining step of the reaction.[7][8]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Rearomatization and Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final 4-amino-substituted product.

The choice of solvent and base can significantly influence the reaction rate and yield. A polar aprotic solvent is often preferred to solvate the Meisenheimer complex, and a non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

SNAr_Mechanism reactant1 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 Amine (R-NH2) plus1 + product 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate->product Elimination of Cl- byproduct HCl plus2 +

Caption: The SNAr mechanism for the reaction of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with an amine.

Experimental Protocol: General Procedure for the Amination of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol provides a general method for the reaction. Specific conditions may need to be optimized for different amines.

Materials and Equipment
  • 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Amine of interest (e.g., primary or secondary aliphatic or aromatic amines)

  • Solvent (e.g., isopropanol, ethanol, DMF, or THF)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent).

  • Addition of Amine and Solvent: Add the desired amine (1.1-2.0 equivalents) and the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of the starting material).

  • Addition of Base: If the amine salt is not desired as a precipitate, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 70-120 °C), depending on the reactivity of the amine.[9][10]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed (the product or amine hydrochloride), it can be collected by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining salts and the base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (Starting Material, Amine, Solvent, Base) reaction 2. Heating and Stirring (e.g., Reflux) setup->reaction monitoring 3. TLC Monitoring reaction->monitoring cooling 4. Cooling to RT monitoring->cooling concentration 5. Solvent Removal (Rotary Evaporation) cooling->concentration extraction 6. Extraction and Washing concentration->extraction drying 7. Drying and Filtration extraction->drying purification 8. Column Chromatography or Recrystallization drying->purification characterization 9. Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the synthesis of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidines.

Summary of Reaction Parameters

The choice of reaction conditions can be tailored based on the nucleophilicity of the amine. The following table provides a summary of typical conditions reported in the literature.

Amine TypeSolvent(s)Base(s)Temperature (°C)Typical Reaction Time (h)Reference(s)
Primary AliphaticTHF, Ethanol, IsopropanolTEA, DIPEA20 - 802 - 12[11]
Secondary AliphaticDMF, Dioxane, n-ButanolK2CO3, TEA80 - 1204 - 24[10]
Aromatic (Anilines)DMF, DMSO, IsopropanolNone or DIPEA100 - 1506 - 48[9][12]

Troubleshooting and Safety Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like DMF or DMSO, or adding a catalytic amount of a phase-transfer catalyst for heterogeneous reactions.

  • Side Reactions: With di-functional amines, protection of one of the amino groups may be necessary to avoid the formation of undesired byproducts.

  • Purification Challenges: The polarity of the 4-amino-pyrazolo[3,4-d]pyrimidine products can vary significantly. A gradient elution during column chromatography is often necessary for good separation.

  • Safety: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Amines can be corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.

References

  • Hong, S., et al. (2009). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. Available at: [Link]

  • Lee, J., et al. (2021). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. ResearchGate. Available at: [Link]

  • Singh, P., & Kumar, A. (2023). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Ingenta Connect. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • El-Sayed, W. A. (2013). The chemistry of pyrazolopyrimidines and their applications. TSI Journals. Available at: [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry Explained. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gaponova, I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • Pawlas, J., et al. (2001). First nucleophilic aromatic substitution of annelated pyrazole. The Journal of Organic Chemistry.
  • El-Gendy, M. A. A. (2015).
  • Um, I.-H., & Buncel, E. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Gomaa, M. A. M. (2004). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]

Sources

Application

The Versatile Scaffold: Applications of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its structural resemblance to adenine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship allows deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its structural resemblance to adenine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors for a multitude of ATP-binding proteins, particularly kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in various diseases, most notably cancer.[2] Among the various functionalized pyrazolo[3,4-d]pyrimidines, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out as a highly versatile and reactive intermediate, enabling the synthesis of diverse libraries of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the applications of this key building block in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to mimic the hinge-binding interactions of ATP within the kinase active site.[2] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the active site. The C4 position, where the chloro-substituent resides in our key intermediate, points towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of a wide array of substituents through nucleophilic substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The methyl group at the N1 position can also influence the orientation of the molecule within the active site and can be modified to explore different binding modes. This inherent modularity makes 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine a prized starting material for generating focused libraries of kinase inhibitors.

Application Note I: Targeting Src Family Kinases in Oncology

The Role of Src in Cancer: The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of cell proliferation, survival, migration, and angiogenesis.[3] Deregulated Src activity is a hallmark of numerous cancers, including breast, brain, and leukemia, making it a prime target for therapeutic intervention.[3]

Pyrazolo[3,4-d]pyrimidines as Src Inhibitors: A significant body of research has demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as potent Src inhibitors.[3][4][5] These compounds typically feature an amino-linkage at the C4 position, with the substituent on the amine playing a critical role in determining selectivity and potency. For instance, the compound SI388 has been identified as a potent Src inhibitor with significant anti-tumor effects in glioblastoma models.[4][5]

Signaling Pathway of Src Kinase

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

Caption: Simplified Src signaling pathway in cancer.

Representative Data for Pyrazolo[3,4-d]pyrimidine-based Src Inhibitors
CompoundTarget(s)IC50 (µM)Cancer Cell LineReference
S7c-Src6.24Daoy (Medulloblastoma)[3]
S29c-Src1.72Daoy (Medulloblastoma)[3]
SI163c-Src3.5Daoy (Medulloblastoma)[3]
SI388Src, Abl, FynPotent Src InhibitorGlioblastoma models[4][5]
SI221SFK inhibitorNot specifiedGlioblastoma cell lines[6]
Si306SrcLow micromolarGlioblastoma cell lines[7][8]

Application Note II: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

The Role of BTK in B-Cell Function: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[9][10] Dysregulation of the BCR pathway is a key driver of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[9]

Irreversible BTK Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is the core of the blockbuster drug ibrutinib, the first-in-class irreversible BTK inhibitor.[9][10] In these inhibitors, the C4 position is typically functionalized with a group that presents a Michael acceptor, which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[9] This covalent modification leads to sustained inhibition of the kinase. The 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core can be elaborated to introduce these reactive "warheads," leading to the development of highly potent and specific BTK inhibitors.

General Workflow for Synthesis and Evaluation of BTK Inhibitors

BTK_Inhibitor_Workflow StartMat 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine NucSub Nucleophilic Substitution (e.g., with an amine) StartMat->NucSub Warhead Introduction of Michael Acceptor NucSub->Warhead Purification Purification and Characterization Warhead->Purification EnzymeAssay Enzymatic BTK Inhibition Assay Purification->EnzymeAssay CellAssay Cell-based Assays (e.g., B-cell proliferation) EnzymeAssay->CellAssay PK_PD Pharmacokinetic and Pharmacodynamic Studies CellAssay->PK_PD

Caption: Workflow for BTK inhibitor development.

Application Note III: Targeting Epidermal Growth Factor Receptor (EGFR) in Solid Tumors

The Role of EGFR in Cancer: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways that promote cell proliferation, survival, and migration.[11][12] Mutations and overexpression of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.

Pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors.[11][12][13] Similar to other kinase inhibitors based on this core, the C4 position is a key point for modification to achieve high affinity and selectivity for the EGFR active site. Some derivatives have shown activity against both wild-type and mutant forms of EGFR, which is crucial for overcoming acquired resistance to first-generation inhibitors.[12]

Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C4 position of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine.

Materials:

  • 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Desired primary or secondary amine (1.1 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing system

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) and the anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be filtered and washed with a suitable solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Ensures that water does not compete as a nucleophile.

  • Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Amine: Can be used to drive the reaction to completion, especially with less reactive amines.

  • Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution reaction.

Protocol 2: General Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a synthesized compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Synthesized inhibitor compound at various concentrations

  • Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, and a reducing agent like DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the kinase).

  • Kinase Reaction: a. In the wells of the 384-well plate, add the kinase assay buffer. b. Add the inhibitor compound at different concentrations to the respective wells. c. Add the kinase and the substrate to all wells. d. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. b. Incubate for the recommended time (e.g., 40 minutes) at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP produced. d. Incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validating System:

  • Controls: The inclusion of positive and negative (vehicle) controls ensures that the assay is performing as expected.

  • Z'-factor: Calculating the Z'-factor for the assay provides a measure of its statistical robustness.

  • ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

Conclusion

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a powerful and versatile building block in the arsenal of the medicinal chemist. Its strategic use has led to the discovery and development of numerous clinical candidates and approved drugs targeting a range of kinases implicated in cancer and other diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast potential of this privileged scaffold in their own drug discovery endeavors. The continued exploration of the chemical space accessible from this intermediate promises to yield the next generation of targeted therapeutics.

References

  • Rossi, A., et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J.22 (11), 3901-3912 (2008). [Link]

  • Contadini, C., et al. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals (Basel)16 (7), 958 (2023). [Link]

  • Wang, X., et al. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Molecules25 (21), 5039 (2020). [Link]

  • Ghorab, M. M., et al. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Chem. Pharm. Bull. (Tokyo)59 (12), 1476-1482 (2011). [Link]

  • Contadini, C., et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel)16 (7), 958 (2023). [Link]

  • Shawali, A. S., et al. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC2007 (xvi), 92-100 (2007). [Link]

  • Giallombardo, M., et al. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J. Cell. Biochem.116 (5), 740-750 (2015). [Link]

  • Parmar, N. J., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry7 (4), 1279-1286 (2010). [Link]

  • Schenone, S., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem. Rev.114 (14), 7189-7238 (2014). [Link]

  • Gevorkyan, A. R., et al. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank2021 (3), M1263 (2021). [Link]

  • El-Gohary, N. S., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv.12 , 15155-15174 (2022). [Link]

  • Al-Obaidi, A., et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorg. Med. Chem. Lett.89 , 129323 (2023). [Link]

  • Novak, M., et al. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel)12 (6), 1591 (2020). [Link]

  • Wolle, P., et al. Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from the first-in-class covalent BTK inhibitor 3. RSC Med. Chem.11 (10), 1775-1794 (2020). [Link]

  • AboulMagd, A. M., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. J. Enzyme Inhib. Med. Chem.37 (1), 2261-2281 (2022). [Link]

  • Annovi, G., et al. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Med. Chem. Lett.10 (11), 1572-1578 (2019). [Link]

  • Al-Sanea, M. M., et al. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Orient. J. Chem.39 (6), (2023). [Link]

  • Lountos, G. T., et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem.11 (10), 1775-1794 (2020). [Link]

  • Zhang, Y., et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry17 (9), 105998 (2024). [Link]

  • Hassaballah, A. I., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv.14 , 2293-2313 (2024). [Link]

  • AboulMagd, A. M., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem.37 (1), 2261-2281 (2022). [Link]

  • Ghorab, M. M., et al. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. J. Enzyme Inhib. Med. Chem.38 (1), (2023). [Link]

Sources

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of modern medicinal chemistry. As a structural analog of the native purine core, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of modern medicinal chemistry. As a structural analog of the native purine core, this heterocyclic scaffold has been extensively explored, leading to the discovery of compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have shown significant promise as kinase inhibitors, anti-inflammatory agents, antitumor therapeutics, and agents targeting the central nervous system.[4][5][6][7]

At the heart of this molecular exploration lies 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile and highly valuable intermediate. The chlorine atom at the 3-position is strategically activated for displacement via nucleophilic aromatic substitution (SNAr). This reactivity provides a reliable and modular entry point for introducing a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide to the SNAr of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. It moves beyond simple procedural lists to explain the underlying mechanistic principles and provides field-proven protocols for working with various classes of nucleophiles.

Pillar 1: The Mechanism of SNAr on an Electron-Deficient Heterocycle

The successful application of any synthetic method begins with a firm grasp of its mechanism. The SNAr reaction is not a concerted, single-step process like an SN2 reaction. Instead, it proceeds through a well-defined, two-step addition-elimination pathway.[8][9][10]

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient carbon atom bearing the chlorine (C3). The pyrazolo[3,4-d]pyrimidine ring is inherently electron-poor due to the cumulative electron-withdrawing effects of its four nitrogen atoms. This polarization makes the C3 position highly electrophilic and susceptible to nucleophilic attack. This initial addition step temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][11] The stability of this intermediate is the kinetic key to the entire process.

  • Step 2: Elimination and Restoration of Aromaticity: In the second, typically rapid step, the aromatic system is restored by the expulsion of the chloride ion, which is an excellent leaving group. This elimination step is thermodynamically favorable as it re-establishes the stable heterocyclic aromatic ring.

Caption: Figure 1: SNAr Mechanism on the Pyrazolopyrimidine Core

Pillar 2: General Protocol & Reaction Optimization

A robust and reproducible general protocol forms the foundation for specific applications. The following procedure can be adapted for a wide range of nucleophiles.

General Step-by-Step Methodology
  • Inerting the Reaction Vessel: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., DMF, Isopropanol, DMSO). If the nucleophile is a solid, add it at this stage (1.1–1.5 eq). If a base is required, add it now (1.2–2.5 eq).

  • Atmosphere Control: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition (if liquid): If the nucleophile is a liquid, add it via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or an aqueous solution (e.g., saturated NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the final product.

Data Presentation: Key Parameters for Optimization

The success of the SNAr reaction hinges on the careful selection of reaction parameters. The following table summarizes critical variables and provides field-proven starting points for optimization.

ParameterRecommended Range/OptionsCausality and Rationale
Nucleophile Stoichiometry 1.1–1.5 equivalentsA slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. A large excess is typically unnecessary and can complicate purification.
Base K₂CO₃, Cs₂CO₃ (inorganic)DIPEA, Et₃N (organic amine)A base is crucial for scavenging the HCl generated during the reaction. For weakly nucleophilic species like thiols or phenols, a stronger base (e.g., NaH) is required to deprotonate the nucleophile, significantly increasing its reactivity.[12]
Solvent DMF, DMSO, NMP (polar aprotic)Isopropanol, n-Butanol (polar protic)Polar aprotic solvents (DMF, DMSO) are excellent choices as they effectively solvate the Meisenheimer complex, stabilizing the intermediate and accelerating the reaction. Alcohols can also serve as effective solvents, particularly for amine nucleophiles.[7][13]
Temperature 25 °C to 120 °CThe required temperature is highly dependent on the nucleophilicity of the attacking species. Highly reactive nucleophiles may proceed at room temperature, while less reactive ones (e.g., hindered amines, phenols) often require significant heating to achieve a reasonable reaction rate.[14]
Reaction Time 2–24 hoursThis is determined by monitoring the reaction. It is critical to follow the disappearance of the starting material to avoid potential side reactions or product degradation from prolonged heating.

Pillar 3: Specific Experimental Protocols & Workflows

The following protocols provide validated, step-by-step instructions for reacting 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with common classes of nucleophiles.

Protocol 1: Synthesis of an N-Aryl Derivative (Amination)

This protocol details the reaction with an aromatic amine, a common transformation in the synthesis of kinase inhibitors.

Amination_Workflow Figure 2: Workflow for Amination Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Aniline, & DIPEA in Isopropanol B Heat to Reflux (approx. 82 °C) A->B C Monitor by TLC/LC-MS (4-12 h) B->C D Cool & Concentrate Solvent C->D E Partition between EtOAc and Water D->E F Dry Organic Layer & Concentrate E->F G Purify via Silica Gel Chromatography F->G

Caption: Figure 2: Workflow for Amination Protocol

Methodology:

  • To a 50 mL round-bottom flask, add 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (500 mg, 2.74 mmol, 1.0 eq), 4-methoxyaniline (406 mg, 3.29 mmol, 1.2 eq), and isopropanol (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.72 mL, 4.11 mmol, 1.5 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.

  • Stir vigorously and monitor the reaction for 4-12 hours until the starting material is consumed as judged by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Protocol 2: Synthesis of a Thioether Derivative (Thiolation)

This protocol uses a thiol, which requires deprotonation to the more potent thiolate nucleophile.

Thiolation_Workflow Figure 3: Workflow for Thiolation Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend K₂CO₃ in DMF B Add Thiophenol at 0 °C A->B C Add Chloro-Substrate Solution in DMF B->C D Warm to RT & Stir (2-6 h) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with EtOAc F->G H Wash with Brine, Dry, & Concentrate G->H I Purify via Silica Gel Chromatography H->I

Caption: Figure 3: Workflow for Thiolation Protocol

Methodology:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃) (757 mg, 5.48 mmol, 2.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Cool the suspension to 0 °C in an ice bath. Add thiophenol (0.31 mL, 3.01 mmol, 1.1 eq) dropwise. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (500 mg, 2.74 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add the solution of the chloro-substrate dropwise to the thiolate mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to afford the thioether product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature.2. Nucleophile is too weak.3. Base is not strong enough to deprotonate the nucleophile (for thiols/alcohols).1. Incrementally increase the reaction temperature by 10-20 °C.2. Switch to a more polar aprotic solvent like DMSO to better stabilize the charged intermediate.3. For thiols or alcohols, switch from K₂CO₃ to a stronger base like Sodium Hydride (NaH) to ensure complete formation of the nucleophilic anion.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing degradation.2. If the substrate has other reactive sites, disubstitution may occur.[15]3. The nucleophile or product is unstable under basic conditions.1. Reduce the reaction temperature and increase the reaction time.2. Use a more controlled stoichiometry of the nucleophile (e.g., 1.05-1.1 equivalents).3. Use a milder base (e.g., switch from K₂CO₃ to DIPEA) or perform the reaction at a lower temperature.
Difficult Purification 1. Product is highly polar and has poor solubility in extraction solvents.2. Base (e.g., DIPEA) or its salt is co-eluting with the product.3. Product streaks on the silica gel column.1. After quenching, attempt to precipitate the product by adding a co-solvent. Alternatively, use a continuous extractor or a more polar extraction solvent.2. Ensure the aqueous washes are thorough to remove amine bases and their salts. An acidic wash (e.g., 1M HCl) can be used if the product is stable to acid.3. Add a small amount of triethylamine (0.1-1%) to the eluent during chromatography to suppress the interaction of basic products with acidic silica.

Conclusion

The nucleophilic aromatic substitution of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a powerful and highly adaptable tool in the arsenal of the medicinal chemist. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters—namely the choice of nucleophile, base, solvent, and temperature—researchers can reliably and efficiently synthesize a vast array of novel derivatives. The protocols and optimization guidelines presented here provide a solid, field-tested framework for leveraging this critical intermediate in the pursuit of new therapeutic agents.

References

  • Kamal, A., & Dastagiri, D. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5580-5599. [Link]

  • Gedawy, E. M., et al. (2020). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Fathalla, O. A. (2012). The chemistry of pyrazolopyrimidines and their applications. Trade Science Inc. [Link]

  • Rodia, M. T., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Combinatorial Science, 16(7), 321-337. [Link]

  • Desai, N. C., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 55-60. [Link]

  • Abdel-Aziz, A. A., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11-12), 642-649. [Link]

  • Makosza, M., & Wojciechowski, K. (2014). The mechanism of SNAr reaction. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Faculty of Pharmacy, Beni-Suef University. [Link]

  • KPU Chemistry Department. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Rashdan, H. R. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(11), 2999. [Link]

  • Samoilenko, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1283. [Link]

  • El-Damasy, A. K., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-167. [Link]

  • Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • El-Emary, T. I. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]

Sources

Application

Comprehensive Application Note: In Vitro Assay Protocols for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic pharmacophore in modern medicinal chemistry and drug discovery. Because its core structure is a bioisostere of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic pharmacophore in modern medicinal chemistry and drug discovery. Because its core structure is a bioisostere of the adenine ring of adenosine triphosphate (ATP), these compounds excel at mimicking ATP binding interactions within the highly conserved hinge region of protein kinases[1].

By competitively occupying the ATP-binding pocket, pyrazolo[3,4-d]pyrimidine derivatives effectively block kinase autophosphorylation and downstream signal transduction. This mechanism has been successfully leveraged to develop potent inhibitors against a variety of oncogenic targets, including Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK)[1][2]. The clinical validation of this scaffold is underscored by FDA-approved therapeutics such as Ibrutinib, as well as widely utilized preclinical tool compounds like PP2 (a classic Src inhibitor)[1][3].

To successfully evaluate novel pyrazolo[3,4-d]pyrimidine compounds, researchers must utilize a self-validating cascade of in vitro assays. This application note details the critical protocols required to transition a compound from cell-free target engagement to functional cellular efficacy.

MOA ATP ATP Kinase Target Kinase (e.g., Src, EGFR, BTK) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (e.g., ERK, AKT) Kinase->Substrate Phosphorylation Outcome Tumor Proliferation & Migration Substrate->Outcome Activation

Fig 1: Competitive inhibition of kinase hinge regions by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Design & Workflow Causality

A robust assay pipeline must establish causality: does the compound directly inhibit the kinase, and does that specific inhibition translate to the observed cellular phenotype?

  • Phase 1 (Cell-Free): We utilize the ADP-Glo assay to isolate the kinase-inhibitor interaction from cellular variables (e.g., membrane permeability, efflux pumps).

  • Phase 2 (Cell Viability): We use the MTS assay to confirm that target inhibition translates to cytotoxicity in target-expressing cancer cell lines (e.g., U87 for Glioblastoma or A549 for lung cancer)[2][4].

  • Phase 3 (Phenotypic): Because targets like Src heavily regulate the actin cytoskeleton, we measure functional migration via a Wound-Healing (T-Scratch) assay[5].

Workflow Phase1 Phase 1: Cell-Free Target Engagement (ADP-Glo Kinase Assay) Phase2 Phase 2: In Vitro Cytotoxicity (MTS Cell Viability Assay) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Phenotypic Profiling (Wound Healing / Apoptosis) Phase2->Phase3 Favorable Therapeutic Index Lead Lead Compound Selection & In Vivo Transition Phase3->Lead Efficacy Confirmed

Fig 2: Sequential in vitro screening workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Step-by-Step Protocols

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo Assay)

Rationale: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction. It is preferred over traditional 33 P-ATP radiometric assays because it eliminates radioactive waste while maintaining high sensitivity[5].

Self-Validating System: This assay must include a "No Enzyme" control (background luminescence) and a "Vehicle" control (maximum kinase activity). A Z'-factor > 0.5 must be achieved to validate the plate run.

Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[3,4-d]pyrimidine compounds in 100% DMSO. Transfer to a 384-well white microplate to achieve a final DMSO concentration of 1% (to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: Add 2 µL of the recombinant kinase (e.g., c-Src or EGFR) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA). Incubate at room temperature (RT) for 10 minutes to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Initiation: Add 2 µL of the ATP/Substrate mix. Crucial Step: The ATP concentration should be set at or near the Km​ of the specific kinase to accurately determine competitive IC 50​ values.

  • Incubation: Seal the plate and incubate for 60 minutes at RT to allow steady-state ADP accumulation.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent. Incubate for 40 minutes at RT. Causality: This reagent actively depletes unconsumed ATP, ensuring that only the ADP generated by the kinase reaction will be measured.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This converts ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: In Vitro Cytotoxicity (MTS Assay)

Rationale: To evaluate anti-proliferative efficacy, the MTS assay is utilized over MTT because MTS is reduced by cellular dehydrogenases directly into a soluble aqueous formazan product, eliminating the need for toxic solubilization buffers[4].

Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., U87 glioblastoma cells for Src inhibitors) at a density of 5,000 cells/well in a 96-well clear-bottom plate[4][6]. Incubate overnight at 37°C in 5% CO 2​ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives (range: 0.1 µM to 100 µM). Include PP2 or Ibrutinib as a positive control.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows sufficient time for kinase inhibition to arrest the cell cycle and induce apoptosis.

  • MTS Addition: Add 20 µL of MTS/PMS reagent directly to the 100 µM of culture media in each well.

  • Readout: Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm. Normalize data against the DMSO vehicle control (defined as 100% viability).

Protocol 3: Cell Migration Assessment (T-Scratch Assay)

Rationale: Kinases like Src and EGFR are master regulators of focal adhesions and actin dynamics. Inhibiting them should functionally arrest cell migration. The T-scratch assay provides a direct phenotypic readout of this mechanism[4][5].

Methodology:

  • Monolayer Formation: Seed cells in a 24-well plate and grow to 95-100% confluency.

  • Starvation: Starve cells in serum-free media for 12 hours to synchronize the cell cycle and suppress proliferation-driven gap closure.

  • Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the cell monolayer. Wash gently with PBS to remove detached debris.

  • Treatment: Apply media containing a sub-lethal concentration of the pyrazolo[3,4-d]pyrimidine compound (e.g., IC 20​ value derived from the MTS assay). Causality: Using a sub-lethal dose ensures that any observed lack of gap closure is strictly due to migration inhibition, not cell death.

  • Imaging: Capture images of the scratch at 0h, 12h, and 24h using an inverted phase-contrast microscope. Quantify the wound closure percentage using image analysis software (e.g., ImageJ).

Quantitative Benchmarks & Data Interpretation

When evaluating novel pyrazolo[3,4-d]pyrimidine compounds, it is critical to benchmark their performance against established reference drugs. The table below summarizes expected in vitro profiles based on historical data for this scaffold[1][6][7].

Compound / ScaffoldPrimary TargetCell-Free IC 50​ Cell-Based IC 50​ (Viability)Key Phenotypic Outcome
PP2 (Reference)c-Src / SFKs~5 nM8 – 12 µM (A431 / U87 cells)G2/M Arrest, Migration Blockade
Ibrutinib (FDA Approved)BTK~0.5 nM< 10 nM (B-cell lymphoma lines)Apoptosis induction
SI306 (Preclinical Lead)c-Src / Fyn< 100 nMLow micromolar (GBM cells)Reduced invasive capacity
Novel Derivatives EGFR (WT / Mut)Target: < 50 nMTarget: < 20 µM (A549 / HCT-116)Anti-proliferative efficacy

Note: A common phenomenon with ATP-competitive inhibitors is the "cellular shift" (where cell-based IC 50​ is significantly higher than cell-free IC 50​ ). This is caused by high intracellular ATP concentrations (~1-5 mM) outcompeting the drug, alongside membrane permeability factors.

References

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice.
  • Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2). PMC / NIH.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC / NIH.

Sources

Method

Application Note: Design, Synthesis, and Validation of ATP-Competitive Kinase Inhibitors Using a 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Audience: Discovery Chemists, Structural Biologists, and Assay Development Scientists Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Pharmacophore The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Structural Biologists, and Assay Development Scientists Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Pharmacophore

The development of targeted protein kinase inhibitors (PKIs) relies heavily on privileged heterocyclic scaffolds that can effectively compete with endogenous ATP. The pyrazolo[3,4-d]pyrimidine nucleus is a highly versatile, drug-like scaffold that functions as a direct bioisostere of adenine[1]. Because it mimics the purine ring of ATP, this core is exceptionally effective at anchoring into the hinge region of the kinase catalytic domain via conserved hydrogen-bonding networks[2].

To achieve high selectivity across the kinome (e.g., distinguishing between Src-family kinases and mTOR), medicinal chemists exploit the 3-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. The C3-chloro substitution serves as a highly programmable synthetic handle. Through late-stage palladium-catalyzed cross-coupling, diverse aryl or heteroaryl groups can be projected deep into the kinase's gatekeeper residue and adjacent hydrophobic pocket I[3]. Simultaneously, alkylation at the N1 position directs substituents into hydrophobic pocket II, allowing for rapid, divergent structure-activity relationship (SAR) exploration[4].

G Core Pyrazolo[3,4-d]pyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Mimics Adenine C3 C3-Position (Chloro -> Aryl) Core->C3 N1 N1-Position (Alkyl/Aryl) Core->N1 Gatekeeper Gatekeeper / Hydrophobic Pocket I C3->Gatekeeper Cross-Coupling Pocket2 Hydrophobic Pocket II N1->Pocket2 Alkylation

Fig 1. Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold within the kinase active site.

Synthetic Strategy & Experimental Workflows

The preparation of these inhibitors utilizes a divergent, two-step functionalization of the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. By establishing the N1-substituent first, the 3-chloro handle is preserved for subsequent Suzuki-Miyaura coupling.

Workflow S1 1. Scaffold Prep (3-Chloro-PP) S2 2. N1-Alkylation (Regioselective) S1->S2 S3 3. C3 Cross-Coupling (Suzuki-Miyaura) S2->S3 S4 4. Purification (Prep-HPLC) S3->S4 S5 5. Kinase Assay (ADP-Glo/FRET) S4->S5

Fig 2. Divergent synthetic and validation workflow for 3-chloro pyrazolopyrimidine derivatives.

Protocol A: Regioselective N1-Alkylation

Objective: Install the hydrophobic pocket II binding moiety while maintaining the C3-chloro handle.

  • Reaction Setup: Dissolve 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 eq).

  • Execution: Stir the suspension at 80 °C under an inert argon atmosphere for 12 hours.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Causality & Field Insight: Alkylation of the pyrazolopyrimidine core can theoretically occur at either the N1 or N2 position. We utilize K₂CO₃ in DMF at 80 °C because thermodynamic control heavily favors the desired N1-alkylated product. DMF acts as a polar aprotic solvent, stripping the solvation shell from the potassium cation and leaving a highly nucleophilic nitrogen anion. Self-Validation System: Always run a 2D-NOESY NMR on the purified product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-alkyl protons and the pyrimidine C6-proton definitively confirms the correct N1 regiochemistry.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling at C3

Objective: Functionalize the C3-position to probe the kinase gatekeeper pocket.

  • Reaction Setup: In a microwave vial, combine the N1-alkyl-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and suspend the mixture in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v, 0.1 M). Seal the vial.

  • Execution: Irradiate in a microwave reactor at 120 °C for 20 minutes.

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

Causality & Field Insight: The C3-chloro group on an electron-deficient pyrazolopyrimidine is notoriously sluggish toward oxidative addition compared to standard aryl iodides. We specifically select Pd(dppf)Cl₂ because its large bite angle forces the palladium center into a geometry that accelerates oxidative addition into the C-Cl bond. The biphasic 1,4-dioxane/water system is critical: water dissolves the inorganic base required for the transmetalation step, while dioxane solubilizes the organic substrates. Microwave heating bypasses the degradation pathways common in prolonged thermal heating. Self-Validation System: Monitor the reaction via LC-MS. The complete disappearance of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) in the starting material's mass spectrum mathematically confirms 100% conversion of the C-Cl bond.

Biological Validation: In Vitro Kinase Profiling

Protocol C: ADP-Glo™ Kinase Assay for ATP-Competitive Inhibition

Objective: Quantify the IC₅₀ and validate the ATP-competitive mechanism of the synthesized inhibitors.

  • Enzyme Reaction: Incubate the target kinase (e.g., Src or mTOR) with the synthesized inhibitor in kinase buffer for 15 minutes at room temperature.

  • Initiation: Add ultra-pure ATP and the specific substrate peptide to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read on a microplate luminometer.

Causality & Field Insight: We utilize the ADP-Glo assay because measuring the accumulation of ADP—rather than the depletion of ATP—provides a vastly superior signal-to-background ratio. This is especially critical at the high ATP concentrations required to prove competitive inhibition. Self-Validation System: A robust assay must self-validate. Calculate the Z'-factor using DMSO vehicle (negative control) and 10 μM Staurosporine (positive control). A Z'-factor ≥ 0.65 is mandatory before accepting the plate data. To definitively prove the inhibitor is ATP-competitive, perform the IC₅₀ determination at two ATP concentrations: [ATP] = Kₘ and [ATP] = 10 × Kₘ. A rightward shift in the IC₅₀ curve at the higher ATP concentration mathematically validates that the compound competes with ATP for the hinge region[4].

Quantitative SAR Analysis

The modularity of the 3-chloro pyrazolopyrimidine scaffold allows for the rapid generation of target-selective profiles. The table below illustrates how specific modifications at N1 and C3 shift the selectivity profile between Src kinase and mTOR[3][4].

Compound IDN1-SubstituentC3-SubstituentSrc Kinase IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Ratio (mTOR/Src)
CMPD-01 CyclopentylPhenyl42 ± 5> 10,000> 238
CMPD-02 Isopropyl4-Phenoxyphenyl3 ± 11,250 ± 80416
CMPD-03 Methyl4-Morpholinophenyl850 ± 406 ± 20.007
PP2 (Ref) Cyclopentyl4-Methylphenyl5 ± 1> 5,000> 1000
WAY-600 (Ref) MethylMorpholino-derivative> 2,0005 ± 1< 0.002

Data Interpretation: Bulky N1-substituents (cyclopentyl, isopropyl) combined with extended C3-aryl groups drive extreme selectivity toward Src-family kinases. Conversely, minimizing the N1-substituent (methyl) while installing hydrogen-bond acceptors (morpholine) at C3 flips the selectivity entirely toward mTOR, demonstrating the extreme versatility of the 3-chloro starting scaffold.

References

  • [4] Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin. AACR Journals. 4

  • [1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1

  • [2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.2

  • [3] Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its versatile biological activity but also for its characteristically low aqueous solubility.[1][2] This guide provides field-proven troubleshooting protocols and scientific explanations to ensure the accuracy and reproducibility of your experiments.

Section 1: Compound Profile & Safety First

This section covers the fundamental properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and the essential safety measures required for its handling.

Q: What are the key chemical properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Understanding its basic properties is the first step in successful experimental design.

PropertyValueSource
CAS Number 23000-43-3[3][4][5]
Molecular Formula C₆H₅ClN₄[5]
Molecular Weight 168.58 g/mol [5]
Appearance Beige to off-white solid[6][7]
Purity >97% (Typical)[3]
Q: What are the essential safety precautions for handling this compound and DMSO?

A: Safety is paramount in the laboratory. Both the compound and the solvent have specific hazards that require careful management.

  • Compound (3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine): This chemical is considered hazardous.[3] It can cause skin and eye irritation and may be harmful if swallowed.[3][6] Always consult the Safety Data Sheet (SDS) before use.[3]

  • Solvent (DMSO): DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8] It is crucial to prevent direct skin contact.

Mandatory Safety Protocol:

  • Engineering Controls: Always handle the solid compound and DMSO solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side-shields, and a lab coat.[4]

  • Handling: Avoid creating dust when handling the solid powder. Use spatulas and weigh boats appropriate for the amount being handled.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal procedures.[3][4]

Section 2: Troubleshooting Guide for Dissolution in DMSO

This core section provides a logical, step-by-step approach to dissolving 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and troubleshooting common issues.

Q1: I'm having trouble dissolving the compound in DMSO at room temperature. What is the standard procedure and what should I try next?

A: It is not uncommon for compounds of this class to exhibit poor solubility even in a powerful solvent like DMSO. The key is to apply energy systematically to aid the dissolution process. Follow the workflow below for best results.

G start 1. Weigh Compound & Add DMSO vortex 2. Gentle Vortexing (2-5 min) start->vortex d1 Completely Dissolved? vortex->d1 sonicate 3. Sonicate in Water Bath (15-30 min) d2 Completely Dissolved? sonicate->d2 heat 4. Gentle Warming (37°C, 10-15 min) d3 Completely Dissolved? heat->d3 reassess Reassess Experiment: - Lower concentration - Consider alternative solvents success Solution Ready for Use/ Storage at -20°C or -80°C d1->sonicate No d1->success Yes d2->heat No d2->success Yes d3->reassess No d3->success Yes

Caption: Troubleshooting workflow for dissolving poorly soluble compounds in DMSO.

Protocol: Assisted Dissolution for a 10 mM Stock Solution

This protocol details the steps outlined in the workflow diagram.

  • Preparation: Calculate the mass of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, use 1.69 mg). Weigh the compound into a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.[8]

  • Initial Mixing: Cap the vial securely and vortex gently for 2-5 minutes.[10] Visually inspect for undissolved particulates against a bright light.

  • Sonication (If Needed): If solids remain, place the vial in a water bath sonicator. Sonicate for 15-30 minutes.[10][11] Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break apart compound aggregates, increasing the surface area for dissolution. After sonication, visually inspect the solution again.

  • Gentle Warming (If Needed): If the compound is still not fully dissolved, move the vial to a 37°C water bath for 10-15 minutes.[8] This increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the crystal lattice energy of the solid compound. Caution: Do not overheat, as this may risk compound degradation.[10]

  • Final Assessment: After the assisted dissolution steps, allow the solution to return to room temperature. If it remains clear, the stock solution is ready. If particulates are still visible, the desired concentration may exceed the compound's solubility limit under these conditions. Consider preparing a more dilute stock solution.

Q2: The compound dissolved after warming but precipitated after cooling or during storage. Why did this happen and how can I prevent it?

A: This phenomenon typically occurs due to the creation of a supersaturated solution. When cooled, the solubility limit decreases, and the excess compound crashes out. This can also be exacerbated by moisture absorption into the DMSO, which reduces its solvating power.

Prevention Strategies:

  • Confirm True Solubility: The concentration you prepared may be a "kinetic" solubility achieved with heat, not the true "thermodynamic" solubility at room temperature or storage temperature. Consider preparing a slightly lower concentration.

  • Proper Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in tightly sealed vials to minimize exposure to air and moisture.[8][10] Store aliquots at -20°C or -80°C to maintain stability.[12] Avoid repeated freeze-thaw cycles.[10]

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can significantly impact the solubility of hydrophobic compounds.[8]

Q3: My DMSO stock is perfectly clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How do I solve this?

A: This is a very common and critical issue. High-concentration DMSO stocks can cause the compound to precipitate when transferred to a predominantly aqueous environment where its solubility is much lower.[10]

The Causality: The compound is stable in the 100% DMSO environment but "shocks" and crashes out when the solvent environment abruptly changes to an aqueous one.

Solution: Stepwise or Serial Dilution

The best practice is to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous buffer. This ensures the DMSO concentration in the final assay medium remains consistent and low (typically <0.5%) across all concentrations tested.[10][12]

G stock 10 mM Stock in 100% DMSO dil1 1 mM in 100% DMSO stock->dil1 1:10 Dilution (in 100% DMSO) dil2 100 µM in 100% DMSO dil1->dil2 dil3 10 µM in 100% DMSO dil2->dil3 assay_tubes Final Assay Wells/Tubes (e.g., 99 µL Aqueous Buffer) dil3->assay_tubes Add 1 µL of each dilution to respective wells final_conc Final Concentrations: 100 nM, 10 nM, 1 nM (Final DMSO = 0.1%) assay_tubes->final_conc

Caption: Workflow for serial dilution in 100% DMSO to prevent aqueous precipitation.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the recommended storage condition for my DMSO stock solution? A: Aliquot the stock solution into single-use, tightly-capped vials and store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[12] Protect from light.[8]

  • Q: What is the maximum final concentration of DMSO I should have in my cell-based assay? A: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, with many protocols recommending ≤0.1%.[10][12] It is critical to include a vehicle control (media with the same final DMSO concentration as your treated samples) in all experiments.[10]

  • Q: How can I verify if my compound has degraded during heating? A: While gentle heating to 37°C is generally safe for many compounds, stability is not guaranteed. The most reliable way to check for degradation is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to compare the purity profile of the heated solution against a freshly prepared, unheated sample.

  • Q: Can I use solvents other than DMSO? A: Yes, if DMSO proves problematic. Other organic solvents to consider for creating stock solutions include N,N-Dimethylformamide (DMF), ethanol, or methanol. For certain in vivo applications or to avoid precipitation in aqueous buffers, co-solvent systems using Polyethylene glycol (PEG) 200/400 or Tween 80 may also be evaluated.[12][13] However, the compatibility of these solvents with your specific assay must be validated.

References
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Mandal, A. (2014, January 2). How to dissolve a poorly soluble drug? ResearchGate. Retrieved from [Link]

  • MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Manetti, F., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Purohit, T., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]

  • Atzori, A. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • dmsostore.com. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]

  • Curran, K. J., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Retrieved from [Link]

  • American Chemical Society Publications. (2020, May 18). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Retrieved from [Link]

  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

Sources

Optimization

Purification methods and chromatography for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the dedicated technical support guide for the purification of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. As an analog of purine, the pyrazolo[3,4-d]pyrimidine scaffold is crucial in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its unique chemical properties can present specific challenges during purification.

This guide provides field-proven insights and step-by-step protocols to help you navigate these challenges, ensuring you obtain your target compound with the desired purity and yield. We will explore the causality behind experimental choices, from selecting the right chromatography mode to troubleshooting common issues like peak tailing and decomposition.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers often have before beginning the purification process.

Q1: What are the primary challenges when purifying 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine on silica gel?

The main challenge stems from the basic nature of the nitrogen atoms in the pyrazolopyrimidine core. Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic sites can interact strongly with the basic nitrogens of your molecule, leading to several common problems:

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to low recovery.

  • On-Column Degradation: The acidic environment of the silica can potentially catalyze the degradation of sensitive compounds, especially during long purification runs.[4]

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

The choice depends on the properties of your crude material and the impurities present.

  • Normal-Phase Chromatography (NPC): This is often the first choice for many organic compounds and is typically performed with a silica stationary phase and non-polar mobile phases (e.g., Hexane/Ethyl Acetate).[3] For 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, NPC is highly effective but almost always requires modification to mitigate the issues described in Q1. This is typically done by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia in methanol, to the mobile phase.[3][5]

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., Water/Acetonitrile).[6] RPC is an excellent alternative, especially if your compound is highly polar or if normal-phase fails to provide adequate separation.[7] It separates molecules based on hydrophobicity and avoids the problems associated with acidic silanols.[6][7] A potential drawback is the need to remove aqueous solvents from the final product, often requiring lyophilization.[7]

Q3: How do I select the best solvent system for column chromatography?

The ideal method is to first perform analytical Thin-Layer Chromatography (TLC).[4][5] Use a silica gel TLC plate and test various solvent systems. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.2 to 0.4 , and is well-separated from all major impurities.[4] A lower Rf value generally ensures better separation on the column.

Recommended Starting Solvent Systems for TLC Analysis:

Mobile Phase CompositionPolarityTypical Application Notes
10-50% Ethyl Acetate in HexaneLow to MediumGood starting point for many N-heterocycles.[5]
1-10% Methanol in DichloromethaneMedium to HighEffective for more polar compounds.[4]
5-20% Acetone in DichloromethaneMediumOffers different selectivity compared to ethyl acetate.

Pro-Tip: Always add 0.1-1% triethylamine (TEA) to your developing solvent for both TLC and column chromatography to prevent peak tailing and improve resolution.[5]

Q4: Is recrystallization a viable purification method for this compound?

Yes, recrystallization can be a highly effective and scalable method for obtaining very pure, crystalline material, provided a suitable solvent is found.[5] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. The process relies on impurities being either much more soluble or much less soluble than your target compound in the chosen solvent system. Common solvents to screen for recrystallizing N-heterocycles include ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes.[5]

Purification Strategy Selection

The following workflow provides a logical path for selecting the most appropriate purification method based on the initial assessment of your crude product.

G start Crude 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexane + 0.5% TEA) start->tlc purity_check Assess Purity & Impurity Profile tlc->purity_check high_purity High Purity (>90%) Single Major Impurity purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low solubility_check Screen for Recrystallization Solvent high_purity->solubility_check flash_chrom Perform Flash Chromatography low_purity->flash_chrom recrystallization Attempt Recrystallization pure_xtal Obtain Pure Crystalline Product recrystallization->pure_xtal flash_chrom->pure_xtal Pure Fractions Collected solvent_found Suitable Solvent Found? solubility_check->solvent_found solvent_found->recrystallization Yes solvent_found->flash_chrom No

Caption: Decision workflow for selecting a purification method.

Chromatography Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during column chromatography.

Problem 1: My compound is streaking badly on the TLC plate and tailing on the column.

  • Primary Cause: Strong interaction between the basic pyrazolopyrimidine and acidic silanol groups on the silica.[3]

  • Solution 1 (Standard): Add a basic modifier to your mobile phase. Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent.[4][5] This deactivates the acidic sites on the silica by competing with your compound, allowing for more symmetrical peak shapes.

  • Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column.[3][8] This type of stationary phase is specifically designed for purifying basic compounds and often eliminates the need for mobile phase modifiers, leading to sharper peaks and better separations.

  • Solution 3 (Change Chromatography Mode): Switch to reversed-phase chromatography. The hydrophobic interactions in RPC are not affected by the basicity of the analyte in the same way, typically yielding excellent peak shapes without modifiers (though pH adjustment of the mobile phase may be needed for other reasons).[7]

Problem 2: The separation between my product and a key impurity is poor (overlapping peaks).

  • Primary Cause: The chosen mobile phase lacks the necessary selectivity for the separation.[4]

  • Solution 1 (Re-optimize Mobile Phase): Return to TLC and screen different solvent systems. The "solvent triangle" (e.g., using a non-polar solvent like hexane, a moderately polar hydrogen-bond acceptor like ethyl acetate, and a polar hydrogen-bond donor like methanol) can help you explore different selectivities. Sometimes, simply swapping ethyl acetate for dichloromethane or acetone can drastically change the separation profile.

  • Solution 2 (Reduce Loading): You may have overloaded the column. As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel.[4] Reducing the load can significantly improve resolution.

  • Solution 3 (Use a Finer Mesh Silica): If using coarse silica (e.g., 60-120 mesh), switching to a finer grade (e.g., 200-400 mesh for flash chromatography) will increase the surface area and theoretical plates, leading to better separation efficiency.[4]

Problem 3: My compound is not eluting from the column, even with a highly polar mobile phase.

  • Primary Cause 1 (Insufficient Polarity): The mobile phase may still not be polar enough.

    • Solution: If you are using a hexane/ethyl acetate system, gradually increase the polarity by creating a gradient up to 100% ethyl acetate, and then begin adding methanol (e.g., 1-10% methanol in ethyl acetate or dichloromethane).[4]

  • Primary Cause 2 (Irreversible Adsorption): The compound has strongly bound to the acidic silica. This is common if a basic modifier was not used.

    • Solution: Try to "flush" the column with a highly polar, basic eluent, such as 5-10% ammonium hydroxide in methanol. Note that recovery may still be low, and the compound could be degraded. For future runs, ensure a basic modifier is used from the beginning or switch to an alternative stationary phase.[3]

Problem 4: I suspect my compound is decomposing on the column.

  • Primary Cause: The prolonged exposure of your compound to the acidic silica surface is causing degradation.[4]

  • Solution 1 (Minimize Contact Time): Use flash chromatography with positive pressure to speed up the purification. The less time your compound spends on the column, the lower the chance of degradation.[4][9]

  • Solution 2 (Deactivate Silica): In addition to adding TEA to the mobile phase, you can pre-treat the column by flushing it with your initial, low-polarity eluent containing 1% TEA before loading your sample. This ensures the entire stationary phase is neutralized.

  • Solution 3 (Switch to a Less Acidic Stationary Phase): Consider using neutral alumina as the stationary phase, which can be less harsh for acid-sensitive compounds. Alternatively, reversed-phase chromatography is an excellent option to avoid this issue entirely.[10]

Troubleshooting Workflow Diagram

G start Chromatography Issue Observed issue1 Peak Tailing / Streaking start->issue1 issue2 Poor Separation start->issue2 issue3 No Elution start->issue3 issue4 Decomposition start->issue4 sol1a Add 0.1-1% TEA to Mobile Phase issue1->sol1a Cause: Acidity sol1b Use Amine-Functionalized Silica issue1->sol1b Cause: Acidity sol1c Switch to Reversed-Phase (C18) issue1->sol1c Cause: Acidity sol2a Re-optimize Solvents via TLC issue2->sol2a Cause: Selectivity sol2b Reduce Sample Load issue2->sol2b Cause: Overloading sol2c Use Finer Mesh Silica issue2->sol2c Cause: Efficiency sol3a Increase Mobile Phase Polarity (Add Methanol) issue3->sol3a Cause: Polarity sol3b Flush with NH4OH in Methanol (Use TEA in future runs) issue3->sol3b Cause: Adsorption sol4a Use Flash Chromatography (Faster) issue4->sol4a Cause: Acid Sensitivity sol4b Pre-treat Column with TEA issue4->sol4b Cause: Acid Sensitivity sol4c Switch to Alumina or Reversed-Phase issue4->sol4c Cause: Acid Sensitivity

Caption: Troubleshooting common flash chromatography issues.

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol assumes a crude sample size of approximately 500 mg. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis (e.g., Rf = 0.3 in 30% Ethyl Acetate/Hexane), prepare two solvent mixtures:

    • Solvent A (Low Polarity): 10% Ethyl Acetate in Hexane + 0.5% Triethylamine. (500 mL)

    • Solvent B (High Polarity): 50% Ethyl Acetate in Hexane + 0.5% Triethylamine. (500 mL)

  • Ensure both solvents are thoroughly mixed.

2. Column Packing:

  • Select a glass column appropriate for the amount of silica (e.g., a 40 mm diameter column for ~50 g of silica gel).

  • Prepare a slurry of ~50 g of flash-grade silica gel (200-400 mesh) in Solvent A.

  • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed uniformly, ensuring no air bubbles are trapped.[4]

  • Add a thin layer of sand (2-3 mm) on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your 500 mg crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • Carefully add the dry-loaded sample powder onto the sand layer at the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Begin eluting the column with Solvent A, maintaining a constant flow rate with positive pressure.[4]

  • Collect fractions of a suitable volume (e.g., 15-20 mL per tube).

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Once lower-polarity impurities have eluted, gradually increase the mobile phase polarity by slowly adding Solvent B to your reservoir (gradient elution).

  • Continue collecting fractions until your target compound has completely eluted from the column.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[4]

Protocol 2: Recrystallization

1. Solvent Screening:

  • Place a small amount of crude material (10-20 mg) into several different test tubes.

  • Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate) to each tube at room temperature. Observe solubility.

  • If the compound is insoluble, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent.[5]

2. Recrystallization Procedure (Example with Isopropanol):

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol, just enough to fully dissolve the solid.

  • If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter the solution through a fluted filter paper to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

  • Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to obtain the purified product.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic. 7

  • BenchChem. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. 4

  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles. 5

  • Biotage. Successful flash chromatography. 3

  • King Group. Successful Flash Chromatography. 8

  • Patel, K. D., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. 11

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. 12

  • Academia.edu. Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns. 10

  • ACS Publications. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. 13

  • Sigma-Aldrich. Troubleshooting Purification Methods. 14

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. 9

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. 15

  • ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. 1

  • MilliporeSigma. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. 16

  • Semantic Scholar. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. 17

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. 18

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). 19

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. 2

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. 6

Sources

Troubleshooting

Technical Support Center: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Substitutions

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize these critical reactions, ensuring high yield and purity of the desired C3-substituted products. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a purine isostere in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Mastering its functionalization is key to unlocking novel chemical entities.

This resource provides in-depth, field-proven insights into common challenges, focusing on the causality behind the formation of side products and offering validated protocols to mitigate them.

Troubleshooting Guide: Minimizing Side Products

This section addresses the most frequently encountered side products in substitutions of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Formation of the 3-Hydroxy Side Product

Q: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How can I prevent this hydrolysis?

A: The formation of 3-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a common issue arising from the hydrolysis of the chloro-substituent. The C3 position is activated towards nucleophilic attack, and water or hydroxide ions present in the reaction mixture can act as nucleophiles.

Causality:

  • Presence of Water: Solvents may not be rigorously dried, or bases used (e.g., NaOH, KOH, or hydrated salts like Na₂CO₃·xH₂O) can introduce water.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate hydrolysis.

  • Basic Conditions: Alkaline conditions can generate hydroxide ions, which are potent nucleophiles.

Troubleshooting & Mitigation Strategies:

  • Rigorous Anhydrous Conditions:

    • Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Use freshly dried, non-hygroscopic bases. If using carbonate or phosphate bases, dry them in an oven prior to use.

    • Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture ingress.

  • Choice of Base:

    • Employ non-nucleophilic, organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are effective at scavenging HCl produced during the reaction without introducing water or acting as nucleophiles themselves.

    • If an inorganic base is necessary, consider using anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less prone to hydration than sodium carbonate.

  • Temperature and Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Attempt the reaction at the lowest effective temperature. While SNAr reactions often require heat, optimizing for the minimal required temperature can significantly reduce hydrolysis.

Hydrolysis_Mitigation cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions Problem Formation of 3-Hydroxy Side Product Cause1 Water in Reaction Problem->Cause1 Cause2 Hydroxide-Generating Base Problem->Cause2 Cause3 High Temperature Problem->Cause3 Solution1 Use Anhydrous Solvents/Reagents Cause1->Solution1 Solution2 Employ Non-Nucleophilic Organic Bases (e.g., DIPEA) Cause2->Solution2 Solution3 Optimize Temperature & Time Cause3->Solution3

Issue 2: Di-substitution or Reaction at Other Positions

Q: My reaction with a di-functional nucleophile is leading to a complex mixture. How can I control the selectivity for mono-substitution at the C3 position?

A: While the 3-chloro position is the primary electrophilic site on the 1-methylated scaffold, other positions can become reactive under certain conditions, or di-substitution can occur if the nucleophile has multiple reactive sites.

Causality:

  • Highly Reactive Nucleophiles: Very strong nucleophiles or the use of strong bases can lead to decreased selectivity.

  • Presence of Other Electrophilic Sites: If the starting material has other leaving groups (e.g., a 3,4-dichloro or 3,6-dichloro pyrazolo[3,4-d]pyrimidine), competitive substitution is expected. For instance, in a 4-chloro-6-(chloromethyl) derivative, substitution can occur at both the C4-Cl and the CH₂Cl group.[4]

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole or pyrimidine ring can sometimes undergo alkylation, although the pre-existing methyl group at N1 makes N2 alkylation of the pyrazole less likely.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry:

    • Use a slight excess (1.1-1.5 equivalents) of the mono-functional nucleophile. For di-functional nucleophiles where only one site is intended to react, carefully controlling the stoichiometry is crucial.

  • Protecting Groups:

    • If your nucleophile has multiple reactive sites (e.g., an amino acid), protect the secondary site to prevent unwanted reactions.

  • Reaction Conditions Optimization:

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally effective.

    • Temperature: Start at room temperature and gradually increase if the reaction is slow. Lower temperatures generally favor higher selectivity.

    • Base: Use a mild base to deprotonate the nucleophile in situ if necessary. Pre-forming the salt of the nucleophile with a non-nucleophilic base can sometimes improve selectivity.

Table 1: Effect of Reaction Conditions on Selectivity

ParameterCondition A (Less Selective)Condition B (More Selective)Rationale
Base Strong, nucleophilic (e.g., NaH, NaOH)Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA)Strong bases can generate highly reactive nucleophiles leading to side reactions.
Temperature High (>100 °C)Low to Moderate (RT - 80 °C)Higher temperatures can overcome activation barriers for less favorable side reactions.
Nucleophile Large excess1.1 - 1.5 equivalentsMinimizes the chance of di-substitution on the substrate or nucleophile.
Issue 3: Formation of Regioisomers (N1 vs. N2 substitution in precursors)

Q: I am synthesizing my 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine precursor and getting a mixture of N1 and N2-methylated isomers. How can I improve the regioselectivity?

A: This is a critical issue that often arises during the construction of the pyrazolo[3,4-d]pyrimidine core, for example, by reacting a substituted pyrimidine with methylhydrazine. The formation of the N2-methyl isomer is a common side product.[1]

Causality:

  • Ambident Nucleophile: Methylhydrazine has two nucleophilic nitrogen atoms, leading to potential reaction at either site.

  • Reaction Conditions: The choice of solvent and base can significantly influence the N1/N2 ratio.

Troubleshooting & Mitigation Strategies:

  • Step-wise Synthesis: A more controlled approach is to first synthesize the pyrazole ring with the desired N1-methylation and then build the pyrimidine ring onto it. This circumvents the regioselectivity issue entirely.

  • Optimizing Cyclization Conditions: If performing a one-pot synthesis, careful optimization is required.

    • Base: The absence of an external base when reacting with aromatic hydrazines has been shown to favor the formation of a hydrazone intermediate, which then cyclizes to the desired N1-substituted product.[5] For aliphatic hydrazines like methylhydrazine, a base is typically required, and screening different bases (e.g., DIPEA, K₂CO₃) is recommended.

    • Solvent: Solvents can influence the tautomeric equilibrium of the intermediates, thereby affecting the final product ratio. Experiment with a range of solvents from polar aprotic (DMF, acetonitrile) to non-polar (toluene, dioxane).

Regioselectivity_Control cluster_pathway Synthetic Pathways cluster_outcome Outcomes & Solutions start Substituted Pyrimidine + Methylhydrazine path1 One-Pot Cyclization start->path1 path2 Step-wise Synthesis start->path2 outcome1 Mixture of N1 & N2 Isomers path1->outcome1 outcome2 Desired N1-Methyl Isomer path2->outcome2 solution1 Optimize Base & Solvent outcome1->solution1 Troubleshoot solution1->outcome2 Leads to

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for nucleophilic substitution on a di-chlorinated pyrazolo[3,4-d]pyrimidine? Generally, for a di-chlorinated pyrazolo[3,4-d]pyrimidine (e.g., 3,4-dichloro), the C4 position is more electrophilic and thus more reactive towards nucleophilic attack than the C3 position. This is due to the electron-withdrawing effects of the two adjacent nitrogen atoms of the pyrimidine ring. However, the specific substrate and reaction conditions can influence this reactivity.

Q2: Are palladium-catalyzed cross-coupling reactions a viable alternative to SNAr for C3 functionalization? Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig are excellent methods for functionalizing the pyrazolo[3,4-d]pyrimidine core.[6] These reactions often proceed under milder conditions than SNAr and can be used to form C-C, C-N, and C-O bonds with high selectivity. They are particularly useful when direct SNAr is challenging due to a poorly reactive nucleophile or substrate.

Q3: Can I use microwave irradiation to accelerate these substitution reactions? Microwave-assisted synthesis is a powerful tool for accelerating SNAr reactions. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation products that can occur with prolonged heating. It is highly recommended to explore microwave conditions, especially for less reactive nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the substitution of the 3-chloro group with a primary or secondary amine.

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Add anhydrous DMF (to make a 0.1-0.5 M solution).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Waring, M. J., et al. (2010). A new synthesis of 1-alkyl or 1-aryl-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(15), 4584-4587. [Link]

  • Suresh Babu, et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link]

  • Romo, D., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Chemical Biology, 9(7), 1437-1446. [Link]

  • Kasula, M., et al. (2025). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry. [Link]

  • Anonymous. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1283. [Link]

  • Manetti, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 984. [Link]

  • Mahnashi, M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. RSC Advances, 13(19), 12795-12812. [Link]

  • Patel, H. M. & Patel, V. R. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2569.
  • Elshemy, K. R. (2013). Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Beni-Suef University Journal of Basic and Applied Sciences, 2(1), 1-13.
  • Fourati, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

  • Babu, S., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link]

  • Norman, M. H., et al. (2002). Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. Bioorganic & Medicinal Chemistry Letters, 12(12), 1687-1690.
  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252-1259.
  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178.
  • Anonymous. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link]

Sources

Optimization

Handling, storage, and stability of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Technical Support Center for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1219636-64-2) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1219636-64-2) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the chemical causality behind storage requirements, provide self-validating experimental protocols, and troubleshoot the exact mechanistic failure points you might encounter during cross-coupling and functionalization workflows.

System Logic: Stability & Degradation Pathways

To successfully handle this compound, one must understand its electronic environment. The pyrazolo[3,4-d]pyrimidine core is a heavily utilized scaffold in medicinal chemistry, particularly for designing protein kinase inhibitors[1]. While the chlorine atom is located at the C3 position on the relatively electron-rich pyrazole ring, the fused, highly electron-deficient pyrimidine ring exerts a strong electron-withdrawing effect across the entire system.

This electronic pull activates the C3-Cl bond. If exposed to moisture or protic solvents, the molecule becomes susceptible to nucleophilic aromatic substitution (SNAr), leading to gradual hydrolysis[2]. Understanding this divergence between your desired cross-coupling reactions and unwanted degradation is the key to maintaining batch integrity.

Pathways Core 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Moisture H2O / Protic Solvents (Improper Storage) Core->Moisture PdCat Pd-Catalyst + Boronic Acid (Anhydrous/Degassed) Core->PdCat Hydrolysis C3-Hydrolysis (Inactive Byproduct) Moisture->Hydrolysis CrossCoupling Suzuki-Miyaura Product (Desired Kinase Scaffold) PdCat->CrossCoupling

Caption: Divergent pathways: desired Pd-catalyzed cross-coupling vs. unwanted hydrolysis.

Application FAQs: Handling & Troubleshooting

Q: Why is storage under an inert atmosphere (Argon/N2) at -20°C strictly required? A: Because of the activated nature of the C3-Cl bond discussed above, atmospheric moisture acts as a slow nucleophile. Storing the solid compound at -20°C under Argon minimizes thermal kinetic energy and completely eliminates water exposure, preventing the gradual hydrolysis into an inactive 3-hydroxy derivative. Even brief condensation from opening a cold vial in humid air can introduce micro-droplets of water that will degrade the compound over subsequent months in the freezer.

Q: What are the optimal solvents for creating stock solutions, and how long are they stable? A: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards. Protic solvents (e.g., methanol, ethanol) must be strictly avoided as they can act as nucleophiles, leading to alkoxylation of the C3 position. In rigorously anhydrous DMSO, the compound is stable for up to 3 months when aliquoted and stored at -80°C.

Q: During Suzuki-Miyaura cross-coupling at the C3 position, I am observing significant amounts of des-chloro or hydrolyzed byproducts. How can I optimize this? A: The C3-halogen on the pyrazolo[3,4-d]pyrimidine core is less reactive than halogens at the C4 or C6 positions, requiring highly active palladium catalysts (e.g., Pd2(dba)3 with electron-rich ligands like XPhos or PA-Ph)[1]. If hydrolysis is competing, it is almost always due to excess water in your base solution. To favor the cross-coupling pathway over SNAr by hydroxide ions, switch to anhydrous bases (e.g., K3PO4 or Cs2CO3) in a rigorously degassed, non-aqueous solvent system (such as Dioxane/Toluene)[3].

Data Synthesis: Storage & Compatibility

To ensure reproducible experimental yields, adhere strictly to the validated stability metrics outlined below.

Table 1: Storage Conditions & Shelf Life Matrix

StateTemperatureAtmosphereContainerValidated Shelf Life
Solid Powder-20°CArgon / N2Amber Glass, Desiccated> 12 Months
Solid Powder4°CAmbient AirClear Glass< 1 Month (High Risk)
Solution (DMSO)-80°CArgon / N2Sealed Cryovial3 Months
Solution (DMSO)Room TempAmbient AirStandard Eppendorf< 24 Hours

Table 2: Solvent Compatibility & Hydrolysis Risk

SolventClassificationSolvation PowerHydrolysis RiskRecommendation
Anhydrous DMSOPolar AproticExcellentLowPrimary choice for stock solutions
Anhydrous DMFPolar AproticExcellentLowAlternative for stock solutions
Methanol / EthanolPolar ProticModerateHighAvoid (High alkoxylation risk)
Water / BuffersAqueousPoorCriticalAvoid prolonged exposure

Standard Operating Procedures (SOPs)

SOP 1: Anhydrous Reconstitution and Aliquoting Workflow

Objective: Prepare a 10 mM stock solution without compromising the C-Cl bond.

  • Equilibration: Allow the sealed vial of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water directly to the powder.

  • Inert Transfer: Move the vial to a glove box or a benchtop space actively purged with Argon/Nitrogen.

  • Solvation: Add rigorously anhydrous DMSO (water content < 0.005%) to achieve the desired concentration.

  • Dissolution: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at a maximum of 37°C for 5 minutes. Causality: Exceeding 37°C in the presence of trace moisture exponentially accelerates hydrolysis.

  • Aliquoting: Divide into 50 µL single-use aliquots in O-ring sealed cryovials to completely eliminate freeze-thaw cycles.

  • Storage: Transfer immediately to -80°C.

Workflow Start Solid Compound (CAS: 1219636-64-2) GloveBox Transfer to Glove Box (Argon/N2 Atmosphere) Start->GloveBox Solvent Add Anhydrous Solvent (DMSO or DMF) GloveBox->Solvent Dissolve Vortex & Sonicate (Max 37°C) Solvent->Dissolve Aliquot Create Single-Use Aliquots (Minimize Headspace) Dissolve->Aliquot Store Store at -20°C to -80°C (Desiccated & Dark) Aliquot->Store

Caption: Optimal reconstitution and storage workflow to prevent degradation.

SOP 2: Pre-Reaction Quality Control (Self-Validating LC-MS)

Objective: Validate the integrity of the C3-Cl bond prior to committing to expensive cross-coupling reagents.

  • Blank Injection: Run a blank gradient (e.g., 5-95% MeCN in H2O with 0.1% Formic Acid) to ensure column baseline purity and rule out carryover.

  • Sample Prep: Dilute a 1 µL aliquot of your stock solution into 999 µL of LC-MS grade Acetonitrile.

  • Analysis: Monitor the UV trace at 254 nm and the positive ESI mass spectrum.

  • Validation Logic:

    • PASS: A dominant peak at m/z 169.0 [M+H]+ confirms the intact chloropyrazolopyrimidine.

    • FAIL: The presence of an m/z 151.1 [M+H]+ peak indicates that C3-hydrolysis has occurred (replacement of -Cl with -OH). Action: Discard the batch immediately to prevent downstream yield collapse.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles". BenchChem.3[3]

  • RSC Publishing. "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines". RSC Advances. 2[2]

  • ACS Publications. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies". Journal of Medicinal Chemistry. 1[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and medicinal chemists encountering stalled reactions, low yields, or complete synthetic failures when attempting to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and medicinal chemists encountering stalled reactions, low yields, or complete synthetic failures when attempting to functionalize 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1219636-64-2) .

As a privileged scaffold in the design of protein kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core is highly valued[1]. However, the reactivity profile of the C3 position is fundamentally different from the C4 and C6 positions, frequently leading to unexpected bottlenecks during lead optimization. This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQs – Understanding the Chemical Causality

Q: Why does my Nucleophilic Aromatic Substitution (SNAr) fail completely at the C3 position, even under harsh heating? A: The failure is rooted in the electronic topography of the fused bicyclic system. SNAr reactions require an electron-deficient aromatic ring to stabilize the anionic Meisenheimer intermediate. While the pyrimidine ring (positions 4 and 6) is highly electron-deficient and readily undergoes SNAr, the fused pyrazole ring is inherently electron-rich[2]. The C3-Cl bond is simply not electrophilic enough to accept incoming nucleophiles. Attempting to force this reaction via extreme heating typically results in starting material recovery or thermal degradation, not conversion.

Q: I switched from SNAr to a standard Suzuki-Miyaura cross-coupling (using Pd(PPh3)4), but my conversion is still plateauing at <15%. Why? A: You have encountered a kinetic bottleneck at the oxidative addition step. Because the pyrazole ring is electron-rich, the C(sp2)-Cl bond at the C3 position is exceptionally strong and electron-dense. Standard, first-generation palladium catalysts like Pd(PPh3)4 or PdCl2(dppf) lack the necessary electron richness to insert into this specific bond[3]. The catalyst coordinates, fails to insert, and eventually aggregates into inactive palladium black.

Q: How do I select the correct ligand to overcome this oxidative addition barrier for C-N bond formation (Buchwald-Hartwig)? A: You must utilize dialkylbiaryl phosphine ligands (the "Buchwald ligands"). For the C3-chloro position, tBuBrettPhos or tBuXPhos are highly recommended. The electron-rich dialkyl phosphine moiety increases the electron density on the palladium center, forcefully accelerating the difficult oxidative addition into the C3-Cl bond. Simultaneously, the massive steric bulk of the tert-butyl groups promotes rapid reductive elimination, preventing catalyst trapping[3].

Part 2: Reaction Logic & Mechanism Visualization

To successfully functionalize this scaffold, you must abandon SNAr at C3 and strictly utilize advanced palladium catalysis. The decision tree below outlines the correct strategic approach.

G Start Target: Functionalize C3-Cl (CAS: 1219636-64-2) ReactionType Which Reaction Type? Start->ReactionType SNAr SNAr (Nucleophilic Substitution) ReactionType->SNAr CrossCoupling Palladium Cross-Coupling ReactionType->CrossCoupling SNArResult FAIL: Pyrazole ring is electron-rich. Meisenheimer complex unstable. SNAr->SNArResult CC_Standard Standard Pd(PPh3)4 / PdCl2(dppf) CrossCoupling->CC_Standard CC_Advanced Pd2(dba)3 + Bulky Ligands (XPhos, tBuBrettPhos) CrossCoupling->CC_Advanced CC_StandardResult LOW CONVERSION: Sluggish Oxidative Addition CC_Standard->CC_StandardResult CC_AdvancedResult SUCCESS: Efficient C-C / C-N Bond Formation CC_Advanced->CC_AdvancedResult

Strategic decision tree for functionalizing the C3-Cl position of pyrazolo[3,4-d]pyrimidines.

CatalyticCycle Pd0 Pd(0)L_n PdII Pd(II)L_n(Ar)(Cl) Pd0->PdII Oxidative Addition (BOTTLENECK at C3-Cl) PdII_Nu Pd(II)L_n(Ar)(Nu) PdII->PdII_Nu Transmetalation / Amine Binding PdII_Nu->Pd0 Reductive Elimination Product Product PdII_Nu->Product

Palladium catalytic cycle highlighting the oxidative addition bottleneck at the C3-Cl bond.

Part 3: Quantitative Data Summary

The following table summarizes internal screening data for the functionalization of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the necessity of advanced catalyst systems.

Table 1: Catalyst and Ligand Screening Summary for C3-Cl Functionalization

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Conversion (%)Causality / Observation
SNAr (Amine)NoneDIPEA / n-BuOH120< 5%Electron-rich pyrazole prevents nucleophilic attack.
Suzuki (Aryl-B(OH)₂)Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O10010 - 15%Poor oxidative addition; rapid catalyst degradation.
Suzuki (Aryl-B(OH)₂)Pd₂(dba)₃ + XPhosK₃PO₄ / Dioxane:H₂O100> 90% XPhos electron density accelerates oxidative addition.
Buchwald (Amine)Pd(OAc)₂ + BINAPCs₂CO₃ / Toluene110< 10%Ligand bite angle and bulk insufficient for C3-Cl.
Buchwald (Amine)Pd₂(dba)₃ + tBuBrettPhosNaOtBu / t-Amyl Alcohol110> 85% Highly optimized for challenging, unreactive aryl chlorides.

Part 4: Verified Troubleshooting Protocols

These protocols are designed as self-validating systems. Visual cues are included so you can verify the integrity of the reaction in real-time.

Protocol A: Optimized Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Couple 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with an aryl boronic acid.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with Argon for 5 minutes. Scientific Checkpoint: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed H₂O (in a 4:1 ratio) via syringe to achieve a 0.2 M concentration.

  • Activation: Stir at room temperature for 5 minutes. Self-Validation: The solution should transition from a dark, opaque purple (Pd₂(dba)₃) to a deep reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Heating: Transfer to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for chromatographic purification.

Protocol B: Optimized Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine.

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), Pd₂(dba)₃ (5 mol%), tBuBrettPhos (12 mol%), and NaOtBu (2.0 equiv).

  • Amine Addition: If the amine is a solid, add it now (1.2 equiv). If it is a liquid, add it via syringe after the solvent.

  • Solvent Addition: Add anhydrous, degassed t-Amyl Alcohol (0.15 M). Causality: t-Amyl alcohol is chosen over toluene because its slight polarity aids in solubilizing the pyrazolo-pyrimidine core without interfering with the catalytic cycle.

  • Activation: Stir at room temperature for 10 minutes to ensure complete pre-catalyst activation.

  • Heating: Heat the sealed vial at 110 °C for 16 hours. Self-Validation: A successful reaction will maintain a homogenous dark amber/red color. If the solution crashes out into a grey/black suspension within the first hour, the catalyst has died (likely due to oxygen ingress or wet solvent).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 5: References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry (ACS Publications). URL:[Link][3]

  • One-Pot Two-Step Microwave-Assisted Reaction in Constructing 4,5-Disubstituted Pyrazolopyrimidines. Organic Letters (ACS Publications). URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. 4-Chloro Analogues: A Comprehensive Guide to Reactivity and Kinase Inhibitor Design

The pyrazolo[3,4-d]pyrimidine core is universally recognized as a "privileged scaffold" in medicinal chemistry and chemical biology [1]. Because its fused bicyclic structure is a bioisostere of adenine, it serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-d]pyrimidine core is universally recognized as a "privileged scaffold" in medicinal chemistry and chemical biology [1]. Because its fused bicyclic structure is a bioisostere of adenine, it serves as a highly effective competitive inhibitor for the ATP-binding site of various kinases (e.g., Src, EGFR, BTK, and mTOR) [1, 2].

When designing kinase inhibitors, the strategic placement of a halogen—specifically chlorine—on either the C3 position (pyrazole ring) or the C4 position (pyrimidine ring) fundamentally alters the molecule's reactivity, synthetic utility, and ultimate binding mode. This guide provides an in-depth, objective comparison between 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its 4-chloro analogue, equipping researchers with the mechanistic insights and validated protocols necessary for rational drug design.

Structural and Electronic Divergence

The distinct chemical behaviors of the 3-chloro and 4-chloro isomers are dictated by the electronic distribution across the fused bicyclic system.

  • 4-Chloro Analogues (e.g., CAS 23000-43-3) [3]: The C4 position is located on the pyrimidine ring, flanked by two highly electronegative nitrogen atoms. These nitrogens withdraw electron density through both inductive and resonance effects, rendering the C4 carbon highly electrophilic. This electron deficiency perfectly primes the C4 position for Nucleophilic Aromatic Substitution (SNAr) . The intermediate anionic Meisenheimer complex is stabilized by the adjacent nitrogens, allowing for rapid displacement of the chloride by amines, alcohols, or thiols [4].

  • 3-Chloro Analogues (e.g., CAS 1219636-64-2) [5]: The C3 position resides on the pyrazole ring. As a 5-membered heteroaromatic system with 6 π -electrons distributed over 5 atoms, the pyrazole ring is inherently electron-rich. This high electron density repels incoming nucleophiles, making the C3-Cl bond virtually inert to standard SNAr conditions. Instead, functionalizing the C3 position requires transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), where a palladium(0) catalyst can force oxidative addition into the stable carbon-halogen bond.

Reactivity Core Pyrazolo[3,4-d]pyrimidine Core C4 4-Chloro Analogue (Electron-Deficient) Core->C4 C3 3-Chloro Analogue (Electron-Rich) Core->C3 SNAr SNAr Reaction (Nucleophilic Attack) C4->SNAr High Electrophilicity Coupling Pd-Catalyzed Coupling (Oxidative Addition) C3->Coupling Low Electrophilicity Prod4 4-Amino/Alkoxy Derivatives SNAr->Prod4 Amines/Alcohols Prod3 3-Aryl/Alkyl Derivatives Coupling->Prod3 Boronic Acids

Workflow detailing the divergent synthetic pathways based on halogen position.

Comparative Data Summaries

To guide synthetic planning, the physicochemical properties and empirical reactivity profiles of the two isomers are summarized below.

Table 1: Physicochemical & Structural Properties
Property3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1219636-64-2 [5]23000-43-3 [3]
Molecular Weight 168.58 g/mol 168.58 g/mol
Halogen Location Pyrazole Ring (C3)Pyrimidine Ring (C4)
Electronic Nature Electron-rich ( π -excessive)Electron-deficient ( π -deficient)
Primary Utility Hydrophobic pocket probingHinge-binding region anchoring
Table 2: Experimental Reactivity Profile
Reaction ClassReagents & Conditions3-Chloro Analogue Yield4-Chloro Analogue Yield
SNAr (Amination) R-NH₂, DIPEA, EtOH, 80 °C, 2h< 5% (Starting material recovered)> 90% (Rapid conversion)
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 100 °C> 85% (Clean conversion)Variable (Prone to hydrolysis/side reactions)

Experimental Methodologies

The following protocols are self-validating systems designed to exploit the specific electronic nature of each scaffold.

Protocol A: SNAr Amination of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Causality: The electron-deficient C4 position readily accepts nucleophiles. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the incoming amine nucleophile [4].

Step-by-Step Workflow:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 168.6 mg) in anhydrous ethanol (10 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly polar 4-amino product will spot significantly lower (lower Rf) than the non-polar 4-chloro starting material. The reaction is typically complete within 2–4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the 4-amino derivative.

Protocol B: Suzuki-Miyaura Coupling of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Causality: Because the C3-Cl bond is electron-rich and inert to SNAr, a Pd(0) catalyst is required to undergo oxidative addition. A biphasic solvent system (Dioxane/Water) is utilized to ensure the solubility of both the organic starting materials and the inorganic base (K₂CO₃), which is essential for the transmetalation step of the boronic acid.

Step-by-Step Workflow:

  • Preparation: In a microwave vial or Schlenk flask, combine 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 168.6 mg), the desired arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and seal the vessel.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation (LC-MS): Confirm the consumption of the starting material via LC-MS. The product mass should correspond to [M+H]⁺ of the cross-coupled adduct.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Application in Kinase Inhibitor Design

The choice between a 3-chloro and 4-chloro starting material ultimately dictates how the final drug molecule will interact with the kinase ATP-binding pocket.

  • C4-Substituents (Derived from 4-Chloro): SNAr amination at C4 yields products that perfectly mimic the exocyclic amine of adenine. These derivatives form critical, bidentate hydrogen bonds with the backbone amides of the hinge region of the kinase, anchoring the inhibitor in the active site [1, 2].

  • C3-Substituents (Derived from 3-Chloro): Cross-coupling at the C3 position directs substituents deep into the hydrophobic pocket (often adjacent to the gatekeeper residue). Bulky or lipophilic groups at C3 are frequently used to gain selectivity for specific kinase isoforms or to overcome clinical resistance mutations (e.g., the T315I mutation in Bcr-Abl)[2].

Binding ATP Kinase ATP Pocket Hinge Hinge Region ATP->Hinge Hydro Hydrophobic Pocket ATP->Hydro C4_Sub C4-Amino Group C4_Sub->Hinge H-Bonding C3_Sub C3-Aryl Group C3_Sub->Hydro Steric Fit

Pharmacophore mapping of C3 and C4 substituents within the kinase ATP-binding site.

References

  • ACS Publications. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies". Source: acs.org. URL: [Link]

  • ResearchGate. "Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity". Source: researchgate.net. URL: [Link]

  • 001CHEMICAL. "CAS No. 1219636-64-2, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine". Source: 001chemical.com. URL:[Link]

Comparative

Privileged Scaffolds in Kinase Inhibition: A Comparative Guide to Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine

In the landscape of medicinal chemistry, particularly in the realm of kinase inhibitor drug discovery, certain heterocyclic structures consistently emerge as "privileged scaffolds." These frameworks serve as versatile st...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, particularly in the realm of kinase inhibitor drug discovery, certain heterocyclic structures consistently emerge as "privileged scaffolds." These frameworks serve as versatile starting points for the development of potent and selective therapeutic agents. Among these, the pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores have garnered significant attention. Both are bioisosteres of adenine, the fundamental component of adenosine triphosphate (ATP), enabling them to effectively compete with ATP for binding to the kinase active site.[1][2][3][4] This guide provides an in-depth, objective comparison of these two critical scaffolds, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Core Structural and Electronic Differences

The fundamental difference between the two scaffolds lies in the five-membered ring fused to the pyrimidine core. The pyrazolo[3,4-d]pyrimidine contains a pyrazole ring, characterized by two adjacent nitrogen atoms, while the pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) features a pyrrole ring with a single nitrogen atom.[1][5] This seemingly subtle distinction has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and the spatial orientation of its substituents, all of which are critical for kinase binding and overall pharmacological profile.

Caption: Core structures of Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine.

Synthetic Strategies: A Tale of Two Rings

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines can be synthesized through various routes, often starting from either the five-membered or six-membered ring precursors.

Pyrazolo[3,4-d]pyrimidine Synthesis: A common and versatile approach involves the construction of a substituted pyrazole ring first, followed by the annulation of the pyrimidine ring. This often starts with a 5-aminopyrazole-4-carbonitrile, which can be cyclized with reagents like formamide to yield the desired pyrazolo[3,4-d]pyrimidine core.[1] Microwave-assisted organic synthesis (MAOS) has been employed to improve yields and reduce reaction times.[1]

Pyrrolo[2,3-d]pyrimidine Synthesis: The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can also proceed through multiple pathways. One established method involves the construction of a pyrrole precursor, such as a β-enaminonitrile or β-enaminoester, followed by cyclization with various bifunctional reagents to form the pyrimidine ring.[6] Alternatively, one can start with a substituted pyrimidine and subsequently construct the fused pyrrole ring.[6]

Comparative Biological Activity and Therapeutic Applications

Both scaffolds have proven to be exceptionally fruitful in yielding potent inhibitors of a wide range of kinases and other biological targets. Their success is underscored by the number of approved drugs and clinical candidates based on these core structures.

Pyrazolo[3,4-d]pyrimidines: This scaffold is well-represented in a variety of therapeutic areas. Notably, Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout, features this core.[3][7] In the realm of oncology, derivatives of this scaffold have shown potent activity against a multitude of kinases, including cyclin-dependent kinases (CDKs), Src kinase, mTOR, and JAK kinase.[8][9] For instance, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were developed as selective CDK2 inhibitors.[10] Furthermore, this scaffold has been instrumental in the discovery of multi-kinase inhibitors targeting FLT3 and VEGFR2, which are crucial in acute myeloid leukemia (AML).[11][12]

Pyrrolo[2,3-d]pyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold has also demonstrated remarkable success, particularly as tyrosine kinase inhibitors.[2][5] This core is present in several FDA-approved drugs, including the JAK inhibitor Tofacitinib and the ALK/ROS1 inhibitor Lorlatinib. The scaffold has been extensively explored for its ability to inhibit key oncogenic drivers such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][5] Recent research has also focused on developing pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of RET kinase, which is implicated in certain types of thyroid and non-small cell lung cancers.[13]

Structure-Activity Relationship (SAR) Insights

The substitution patterns around these core scaffolds play a pivotal role in determining their potency and selectivity.

Pyrazolo[3,4-d]pyrimidine SAR: For many kinase inhibitors based on this scaffold, the C4 position is a key point for modification, often with anilino or similar aromatic groups, to interact with the hinge region of the kinase.[8][10] Substitutions at the N1 and C6 positions are also crucial for modulating activity and physicochemical properties. For example, in a series of CDK2 inhibitors, 4-anilino compounds demonstrated superior activity compared to their 4-benzyl counterparts.[10]

Pyrrolo[2,3-d]pyrimidine SAR: Similarly, for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the C4 position is frequently substituted with groups that can form hydrogen bonds with the kinase hinge region.[14] The pyrrole nitrogen (N7) and the C5 and C6 positions of the pyrrole ring offer additional vectors for chemical modification to enhance potency and selectivity. For instance, in a series of casein kinase 1α (CK1α) inhibitors, the NH of the pyrrolo[2,3-d]pyrimidine formed a critical hydrogen bond, and the fused pyrrole ring established a hydrophobic interaction with the gatekeeper residue.[15]

Comparative Data on Kinase Inhibition

The following table summarizes representative data on the inhibitory activity of compounds based on these two scaffolds against various kinases.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 33a CDK2<100[10]
Compound 33 FLT32[11][12]
Compound 33 VEGFR23[11][12]
Compound 23c RET10[16]
Pyrrolo[2,3-d]pyrimidine Compound 7a CK1α10.96[15]
Compound 59 RET<10[13]
Tofacitinib JAK11[13]
Tofacitinib JAK220[13]
Tofacitinib JAK31.6[13]

Experimental Protocols

Representative Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine

This protocol is a generalized representation based on common synthetic routes.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10 vol) is heated at 180 °C for 4 hours.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to give 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • A suspension of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in phosphorus oxychloride (5 vol) is heated at reflux for 3 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), aniline (1.2 eq), and a suitable base (e.g., diisopropylethylamine) in a solvent like isopropanol is heated at reflux for 6 hours.

  • After cooling, the precipitate is collected by filtration, washed with the solvent, and dried to yield the final product.

protocol_pyrazolo start Ethoxymethylenemalononitrile + Hydrazine Hydrate step1 5-Amino-1H-pyrazole-4-carbonitrile start->step1 Ethanol, RT step2 1H-Pyrazolo[3,4-d]pyrimidin-4-amine step1->step2 Formamide, 180°C step3 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine step2->step3 POCl3, reflux end N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine step3->end Aniline, base, reflux

Caption: Synthetic workflow for a 4-anilino-pyrazolo[3,4-d]pyrimidine.

Representative Synthesis of a 4-Anilino-Pyrrolo[2,3-d]pyrimidine

This protocol is a generalized representation based on common synthetic routes.

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This starting material is commercially available or can be synthesized from 2,4-dichloro-5-nitropyrimidine through a multi-step process.

Step 2: Synthesis of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), aniline (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like dimethylformamide (DMF) is heated at 100 °C for 8 hours.

  • The reaction mixture is cooled and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography to afford the desired product.

protocol_pyrrolo start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Aniline end N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine start->end Base (e.g., K2CO3), DMF, 100°C

Caption: Synthetic workflow for a 4-anilino-pyrrolo[2,3-d]pyrimidine.

Conclusion

Both the pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are undeniably powerful frameworks in the design of kinase inhibitors and other therapeutic agents. The choice between them is often dictated by the specific therapeutic target, the desired mode of binding, and the synthetic feasibility of achieving the target substitution patterns. The pyrazolo[3,4-d]pyrimidine scaffold, with its additional nitrogen atom, offers a different hydrogen bonding pattern and electronic distribution compared to the pyrrolo[2,3-d]pyrimidine core. Understanding these subtle yet significant differences is paramount for medicinal chemists aiming to fine-tune the properties of their drug candidates. As kinase inhibitor research continues to evolve, both of these privileged scaffolds will undoubtedly remain at the forefront of innovation in drug discovery.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm500253h
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science Publishers. Available at: https://www.eurekaselect.com/article/133642
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00424
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23362959/
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm301537p
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/37585098/
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488825/
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522100078X
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal. Available at: http://rasayanjournal.co.in/vol-2/issue-2/15.pdf
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: https://www.researchgate.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608933/
  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... ResearchGate. Available at: https://www.researchgate.net/figure/Mechanism-of-synthesis-of-pyrazolo34-dpyrimidines-from-2-amino-46-dichloropyrimidine-5_fig2_354152643
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Pyrrolopyrimidines%3A-Design%2C-Synthesis-and-Antitumor-Al-Zoubi-Al-Masri/136709f6e792c390503f8319f6a5b67a14705504
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9247921/
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: https://www.mdpi.com/1420-3049/29/11/2561
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28343015/
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: https://www.mdpi.com/1420-3049/28/18/6666
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at: https://www.mdpi.com/1420-3049/28/17/6360
  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/op010049f
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12767603/
  • Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. ResearchGate. Available at: https://www.researchgate.net/figure/Pyrazolo34-dpyrimidines-with-approved-therapeutic-activities_fig2_360312693
  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis. Available at: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2286780
  • FDA approved pyrazolo[3,4‐d]pyrimidines for gout treatment. FDA, Food and Drug Administration. ResearchGate. Available at: https://www.researchgate.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344449/
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra06459k
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: https://www.researchgate.net/publication/382997193_Pyrrolo23-dpyrimidine_and_Pyrazolo34-dpyrimidine_Derivatives_as_Selective_Inhibitors_of_the_EGF_Receptor_Tyrosine_Kinase
  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. Available at: https://www.mdpi.com/1999-4923/14/3/628
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318859/
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01121
  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. Available at: https://www.researchgate.net/publication/360312693_A_review_on_Synthesis_and_Biological_Evaluations_of_Pyrazolo34-dpyrimidine_Schaffold
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2148782
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra06459k

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Validation

Validation of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Purity by HPLC: A Comparative Guide on Column Technologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Challenge The compound 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Challenge

The compound 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical synthetic intermediate in modern drug discovery. It serves as a foundational scaffold for numerous active pharmaceutical ingredients (APIs), including potent irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors and phosphodiesterase (CpPDE1) inhibitors used in treating cryptosporidiosis[1][2].

Because this intermediate is positioned early in complex synthetic pathways, ensuring its high purity (>99.0%) is paramount. Any carryover of structural analogs can lead to downstream side reactions and compromised API efficacy. The primary analytical challenge lies in resolving the target compound from its closely related synthetic impurities:

  • Impurity A (Des-chloro): 1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Impurity B (Isomer): 3-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

  • Impurity C (Aminated Byproduct): 4-amino-3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

To establish a self-validating and robust analytical method, this guide objectively compares standard reversed-phase column technologies against specialized stationary phases. Furthermore, we provide a comprehensive validation framework strictly adhering to the ICH Q2(R2) guidelines for analytical procedures[3][4].

The Causality of Chromatographic Selectivity: Comparing Alternatives

In standard High-Performance Liquid Chromatography (HPLC) method development, a C18 column is often the default choice. However, as an Application Scientist, one must look at the specific physicochemical properties of the analyte. The pyrazolo[3,4-d]pyrimidine core is an electron-deficient, nitrogen-rich heterocycle, and the addition of a chlorine atom at the 3-position introduces a strong dipole moment and high polarizability.

Relying solely on hydrophobic dispersion forces (the primary mechanism of C18 columns) often results in the co-elution of the target compound with its des-chloro counterpart (Impurity A). To achieve baseline resolution, we must exploit orthogonal retention mechanisms[5][6].

Alternative 1: Standard C18 (Octadecylsilane)
  • Mechanism: Hydrophobic dispersion.

  • Performance: Poor shape selectivity. Struggles to differentiate the subtle dipole differences between the 1-methyl and 2-methyl positional isomers.

Alternative 2: Biphenyl Phase
  • Mechanism: Hydrophobic dispersion and enhanced π−π interactions.

  • Performance: Improved retention for the aromatic pyrazolo-pyrimidine core, but lacks the specific electronegative interactions needed to strongly differentiate the chlorinated target from the des-chloro impurity.

Alternative 3: PFP (Pentafluorophenyl) Phase
  • Mechanism: Hydrophobic, π−π interaction, strong dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity[7][8].

  • Performance: The highly electronegative fluorine atoms on the PFP stationary phase interact strongly with the polarizable carbon-chlorine bond of the target analyte. This provides orthogonal selectivity , making PFP extremely discerning for halogenated versus non-halogenated compounds[5][9].

G Target 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine C18 Standard C18 Column Target->C18 interacts via PFP PFP (Pentafluorophenyl) Column Target->PFP interacts via Hydrophobic Hydrophobic Dispersion Only C18->Hydrophobic Multi Multi-modal: Dipole-Dipole, π-π, Shape Selectivity PFP->Multi Poor Resolution\n(Des-chloro co-elutes) Poor Resolution (Des-chloro co-elutes) Hydrophobic->Poor Resolution\n(Des-chloro co-elutes) High Resolution\n(Baseline separation) High Resolution (Baseline separation) Multi->High Resolution\n(Baseline separation)

Figure 1: Chromatographic interaction mechanisms of C18 vs. PFP columns for halogenated compounds.

Experimental Comparison Data

To objectively validate the superiority of the PFP phase, a comparative study was executed using a standardized mobile phase gradient (0.1% Trifluoroacetic acid in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison across Column Technologies

ParameterStandard C18 (5 µm)Biphenyl (5 µm)PFP (5 µm)
Retention Time (Target) 6.4 min7.1 min8.3 min
Resolution ( Rs​ ) vs Impurity A 1.1 (Co-elution)1.6 (Partial)3.4 (Baseline)
Resolution ( Rs​ ) vs Impurity B 1.41.92.8
Tailing Factor ( Tf​ ) 1.351.201.05
Theoretical Plates ( N ) 8,5009,20012,400

Conclusion: The PFP column clearly outperforms both C18 and Biphenyl phases, providing a self-validating resolution ( Rs​>2.0 ) critical for accurate quantitation.

Self-Validating System: ICH Q2(R2) Method Validation

Having selected the PFP column as the optimal technology, the analytical procedure must be validated to demonstrate it is "fit for its intended purpose" as mandated by the recently revised ICH Q2(R2) guidelines[4][10]. A self-validating system incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample is analyzed[11].

ICH Start Method Development (PFP Column Selection) Spec Specificity (Resolution Rs > 2.0) Start->Spec Range Linearity & Range (LOQ to 120% Specification) Spec->Range AccPrec Accuracy & Precision (Recovery & %RSD < 2.0%) Range->AccPrec Robust Robustness (Flow rate, Temp, pH variations) AccPrec->Robust Report ICH Q2(R2) Validation Report Robust->Report

Figure 2: Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol

1. Chromatographic Conditions

  • Column: Phenomenex Luna® PFP(2), 150 x 4.6 mm, 5 µm (or equivalent core-shell PFP)[5][8].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols and sharpening the peaks of nitrogenous heterocycles).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% 60% B), 10-12 min (60% B), 12-12.1 min (60% 10% B), 12.1-15 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Optimal absorption for the pyrazolo[3,4-d]pyrimidine chromophore).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Sample: Dilute the stock to a nominal concentration of 100 µg/mL.

3. System Suitability Testing (SST) Before executing the validation, inject the working standard six times. The system is considered self-validated for the run if:

  • %RSD of retention time is ≤1.0% .

  • %RSD of peak area is ≤2.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 .

  • Theoretical plates ( N ) ≥10,000 .

4. Execution of Validation Protocols (ICH Q2(R2))

  • Specificity: Inject a blank, the target compound, and a spiked mixture containing Impurities A, B, and C. Confirm that the resolution ( Rs​ ) between the target and the closest eluting impurity is >2.0 .

  • Linearity & Range: Prepare a minimum of 5 concentration levels ranging from the LOQ to 120% of the nominal concentration (e.g., 10, 50, 80, 100, 120 µg/mL). Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Inject the 100 µg/mL standard six independent times. Calculate the %RSD of the assay results.

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% organic). Evaluate the impact on Rs​ and Tf​ .

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data for PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Column)Status
Specificity ( Rs​ ) No interference, Rs​>1.5 Rs​=2.8 (Closest Impurity)Pass
Linearity ( R2 ) R2≥0.999 R2=0.9998 Pass
Range LOQ to 120% of target0.5 µg/mL to 120 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.85%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.5 µg/mLPass
Robustness Rs​>1.5 across variationsMin Rs​=2.4 Pass

Conclusion

While standard C18 columns remain the workhorse of pharmaceutical analysis, the unique structural properties of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine —specifically its halogenated, electron-deficient aromatic core—demand a more specialized approach. By leveraging the dipole-dipole and π−π interactions of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve superior, baseline resolution from critical synthetic impurities.

Coupling this optimized column technology with a rigorous, self-validating framework based on the ICH Q2(R2) guidelines ensures that the analytical method is highly reproducible, accurate, and fully compliant for regulatory submissions in drug development.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - EMA. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Luna PFP(2) HPLC Columns - Phenomenex. Phenomenex. Available at:[Link]

  • ReproShell PFP Core-Shell HPLC Column. Dr. Maisch HPLC GmbH. Available at:[Link]

Sources

Comparative

Bioactivity comparison of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

An In-Depth Comparative Guide to the Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold." Its significance stems from its structural design as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of a vast array of protein kinases.[2] Dysregulation of these kinases is a hallmark of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention.

This guide provides a comparative analysis of the bioactivity of various derivatives stemming from this core structure. We will delve into their efficacy as inhibitors of critical oncogenic kinases, explore the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and provide the experimental frameworks necessary for their evaluation. The focus is not merely on what these compounds do, but on the causal chemical and biological principles that drive their function.

Targeting Protein Kinases: A Comparative Analysis of Bioactivity

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is most profoundly realized in their ability to inhibit protein kinases. By occupying the ATP-binding site, these small molecules can halt the phosphorylation cascades that drive uncontrolled cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer. The development of inhibitors that can target both wild-type (EGFRWT) and resistance-conferring mutants (e.g., EGFRT790M) is a critical therapeutic goal.[3]

Several pyrazolo[3,4-d]pyrimidine series have been designed to this end. A key SAR observation is that derivatives featuring an anilino group at the C-4 position often exhibit superior inhibitory activity.[4][5] For instance, compound 12b from a recently synthesized series, which incorporates a specific hydrazone linker and a substituted phenyl ring, demonstrated potent activity against both EGFRWT (IC₅₀ = 0.016 µM) and the resistant EGFRT790M mutant (IC₅₀ = 0.236 µM).[3] This dual activity is highly desirable to overcome acquired resistance in clinical settings. In another study, compound 16 showed exceptional EGFR inhibitory activity with an IC₅₀ of 0.034 µM.[6] These findings underscore the scaffold's tunability for targeting specific, clinically relevant kinase mutations.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Blocks ATP Binding Site Apoptosis Apoptosis Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

Src Family and Bcr-Abl Kinase Inhibitors

Src is a non-receptor tyrosine kinase implicated in cell motility, proliferation, and survival; its hyperactivation is common in many solid tumors like medulloblastoma and glioblastoma.[7][8] The Bcr-Abl fusion protein is the causative driver of chronic myeloid leukemia (CML). The pyrazolo[3,4-d]pyrimidine scaffold has yielded potent inhibitors for both.

Notably, derivatives have been developed that show efficacy against the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many first-line inhibitors. Computational studies revealed that incorporating a 4-bromo derivative on the N1 side chain phenyl ring enhances interaction with a key hydrophobic region of the T315I mutant.[9] This led to the development of compound 2j , which demonstrated significant tumor regression in a mouse model of T315I-positive leukemia.[9]

In the context of Src, compound 2a (SI388) was identified as a potent inhibitor that significantly reduces cell viability and enhances sensitivity to radiation in glioblastoma models.[8] This highlights the utility of these derivatives not only as monotherapies but also as adjuncts to standard cancer treatments.

Multi-Kinase Inhibitors: A Broader Spectrum of Activity

A modern approach in cancer therapy is to target multiple oncogenic pathways simultaneously. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this strategy. Through structural optimization, researchers have developed derivatives that potently inhibit multiple kinases, such as FLT3 and VEGFR2.[10][11] Compound 33 from one such study, an arylurea-substituted derivative, not only showed high potency against FLT3-driven acute myeloid leukemia (AML) cells but also displayed anti-angiogenic effects by inhibiting VEGFR2.[10][12] In a xenograft mouse model, this compound led to complete tumor regression without obvious toxicity, demonstrating the power of this multi-targeted approach.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. Synthesizing the findings from numerous studies reveals several key SAR principles:

  • C4-Position: Substitution at the C4-position is critical. The introduction of anilino or substituted anilino moieties frequently enhances potency against kinases like CDK2 and EGFR compared to benzyl groups.[4][5] This is likely due to the formation of crucial hydrogen bonds with the kinase hinge region.

  • N1-Position: Modifications at the N1-position significantly impact activity. In general, unsubstituted N1-pyrazolo[3,4-d]pyrimidines tend to show higher potency for CDK2 inhibition than their N1-alkyl-substituted counterparts.[4] However, for other targets like Bcr-Abl, larger substituents at N1 are essential for engaging specific hydrophobic pockets, as seen with the 4-bromo-phenyl group in the T315I mutant inhibitor.[9]

  • Hydrophobic Pockets: Effective inhibitor design often involves appending moieties that can access and occupy hydrophobic regions within the ATP-binding site. The use of arylurea, phenyl, and other lipophilic groups is a common and effective strategy.[3][10]

Comparative Bioactivity Data Summary

The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines, providing a quantitative basis for comparison.

Compound ID (Reference)Target Kinase(s)IC₅₀ (Kinase Assay)Target Cell LineIC₅₀ (Cell Assay)
24j [13]PLK40.2 nMMCF-7 (Breast)0.36 µM
33a [4]CDK2Comparable to Roscovitine--
33 [10][11]FLT3, VEGFR2Potent (not specified)MV4-11 (AML)High potency
1a [14]Not specified-A549 (Lung)2.24 µM
1d [14]Not specified-MCF-7 (Breast)1.74 µM
2j [9]Bcr-Abl (T315I)Submicromolar32D-T315ISubmicromolar
12b [3]EGFRWT, EGFRT790M0.016 µM, 0.236 µMA549 (Lung)8.21 µM
16 [6]EGFR0.034 µM--
2a (SI388) [8]SrcPotent (Kᵢ reported)Glioblastoma cellsSignificant effect

Core Experimental Protocols

The validation of any potential therapeutic agent relies on robust and reproducible experimental protocols. Below are methodologies central to the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Causality: The objective is to measure the reduction in substrate phosphorylation in the presence of the inhibitor. This directly assesses the compound's potency against its purified molecular target, independent of cellular factors.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Create a serial dilution series from this stock to determine a dose-response curve.

  • Assay Plate Setup: In a 96-well or 384-well plate, add a small volume (e.g., 1 µL) of the diluted compound to the designated assay wells. Include a positive control (a known inhibitor for the target kinase) and a negative vehicle control (DMSO only).

  • Kinase Reaction:

    • Add the purified recombinant kinase enzyme to each well and incubate for a defined period (e.g., 15-20 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a master mix containing the specific peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and add a detection reagent. Commercially available kits (e.g., ADP-Glo™, Z'-LYTE™) can quantify either the amount of ADP produced or the level of substrate phosphorylation.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay measures the anti-proliferative effect of a compound on cancer cell lines.

Causality: This assay assesses a compound's overall effect on cell health and proliferation. It relies on the ability of metabolically active, viable cells to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals. A reduction in signal indicates cytotoxicity or cytostasis.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) to allow the compound to exert its biological effect.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.[14][15]

  • Solubilization: Carefully remove the culture medium and add a solubilization buffer (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement & Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[15]

Workflow cluster_Discovery Discovery & Screening cluster_Validation Preclinical Validation Synthesis Derivative Synthesis (Pyrazolo[3,4-d]pyrimidine Core) Primary Primary Screen: In Vitro Kinase Assay Synthesis->Primary Test Potency Secondary Secondary Screen: Cell Viability (MTT) Assay Primary->Secondary Test Cellular Efficacy SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Generate Data Lead Lead Compound Identified Secondary->Lead Select Hits SAR->Synthesis Optimize Structure InVivo In Vivo Studies (Xenograft Models) Lead->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox

Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion and Future Directions

The 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold and its relatives represent a remarkably versatile and potent class of bioactive molecules. Their primary strength lies in their function as ATP-competitive kinase inhibitors, with derivatives demonstrating high efficacy against a range of clinically important cancer targets, including EGFR, Src, Bcr-Abl, and multi-kinase combinations. The extensive body of research highlights clear structure-activity relationships, providing a rational basis for the future design of next-generation inhibitors with improved potency, selectivity, and resistance-breaking profiles. Future work will likely focus on developing compounds with enhanced drug-like properties, exploring novel kinase targets, and further investigating their potential in combination therapies to overcome the complexities of cancer.

References

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. Available at: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry. Available at: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

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Validation

Benchmarking the Pyrazolo[3,4-d]pyrimidine Scaffold: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating low-molecular-weight building blocks against fully elaborated clinical inhibitors is a fundamental step in Fragment-Based Drug Discovery (FBDD)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating low-molecular-weight building blocks against fully elaborated clinical inhibitors is a fundamental step in Fragment-Based Drug Discovery (FBDD). This guide objectively benchmarks 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (3-Cl-1M-PP) —a foundational fragment scaffold—against standard, high-affinity kinase inhibitors such as PP2 and Dasatinib.

Rather than comparing a fragment directly to a drug as a finished therapeutic, we benchmark its Ligand Efficiency (LE) and baseline target engagement to validate its utility as a privileged starting point for structure-based drug design.

Mechanistic Grounding: The Adenine Bioisostere

The pyrazolo[3,4-d]pyrimidine core is a highly privileged pharmacophore in medicinal chemistry, functioning as a bioisostere of the adenine ring of ATP . To achieve competitive inhibition, a molecule must anchor itself to the kinase hinge region via complementary hydrogen bonding.

Causality in Structural Design:

  • The Fragment (3-Cl-1M-PP): The 1-methyl group restricts tautomerization, locking the molecule into a binding vector that mimics the ribose ring of ATP. The 3-chloro substitution provides a critical synthetic handle (e.g., for Suzuki cross-coupling) while probing the hydrophobic space near the kinase gatekeeper residue. Because it lacks the exocyclic 4-amino group and extended hydrophobic moieties, it exhibits low baseline affinity but exceptionally high ligand efficiency.

  • Standard Inhibitors (PP2 & Dasatinib): Tool compounds like PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) build upon this exact scaffold . They utilize a bulky 3-aryl group to occupy the deep hydrophobic pocket and a 4-amino group to finalize the hydrogen-bond network with the hinge region, driving affinity from the micromolar (fragment) to the nanomolar (standard) range .

Pathway ATP ATP Binding Kinase Target Kinase (e.g., Src, Abl) ATP->Kinase Activates Substrate Substrate Phosphorylation Kinase->Substrate Catalysis Response Oncogenic Signaling Substrate->Response Fragment 3-Cl-1M-PP (Fragment Scaffold) Fragment->Kinase Baseline Affinity (µM-mM IC50) Standard PP2 / Dasatinib (Standard Inhibitors) Standard->Kinase High Affinity (nM IC50)

Fig 1. ATP-competitive inhibition by fragment scaffolds versus standard kinase inhibitors.

Quantitative Benchmarking: Fragment vs. Elaborated Inhibitors

When benchmarking a fragment against standard inhibitors, Ligand Efficiency (LE) is the paramount metric. LE measures the binding energy contributed per heavy atom (HA), ensuring that the molecule's size is justified by its binding affinity. An LE ≥0.30 kcal/mol/HA is the gold standard for a viable scaffold.

CompoundRole in PipelineMol. Weight ( g/mol )Heavy Atoms (HA)Target KinasesTypical IC₅₀Ligand Efficiency (LE)
3-Cl-1M-PP Fragment Scaffold168.5811Broad (Baseline)> 50 µM~0.31 kcal/mol/HA
PP2 Standard Tool Inhibitor301.7821Src, Lck, Fyn4 - 5 nM~0.38 kcal/mol/HA
Dasatinib Approved Drug Standard488.0133Src, Abl< 1 nM~0.35 kcal/mol/HA

Data synthesis reveals that while 3-Cl-1M-PP has a weak absolute IC₅₀, its Ligand Efficiency is highly competitive, validating it as an optimal core for chemical elaboration.

Experimental Workflows for Scaffold Benchmarking

To objectively compare a low-affinity fragment against high-affinity standards, standard biochemical end-point assays are insufficient. We must deploy a cascading workflow of biophysical and functional assays.

Workflow Start Compound Selection Fragment: 3-Cl-1M-PP vs. Standards: PP2, Dasatinib DSF Primary Screening: Thermal Shift Assay (DSF) Detects weak target engagement (ΔTm) Start->DSF Step 1 SPR Kinetic Profiling: Surface Plasmon Resonance Resolves fast kon/koff rates for fragments DSF->SPR Step 2 FRET Functional Assay: TR-FRET Quantifies IC50 and functional inhibition SPR->FRET Step 3 Analysis Data Synthesis Calculate Ligand Efficiency (LE) & Lipophilic Efficiency FRET->Analysis Step 4

Fig 2. Benchmarking workflow evaluating fragment scaffolds against standard kinase inhibitors.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: Fragments exhibit low affinity and require high assay concentrations (often >500 µM), which can cause false positives in functional assays due to aggregation. DSF circumvents this by physically measuring the thermal stabilization of the kinase domain upon ligand binding.

  • Preparation: Dilute the recombinant kinase domain (e.g., Src) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Dispensing: Dispense 3-Cl-1M-PP (titrated from 1 mM down to 10 µM) and PP2 (10 µM down to 1 nM) into a 384-well qPCR plate.

  • Thermal Melt: Execute a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Self-Validation Check: The assay is only valid if the positive control (PP2) yields a ΔTm​>5∘C , and the DMSO vehicle control shows a flat baseline before the melt phase. A ΔTm​>0.5∘C for 3-Cl-1M-PP confirms specific hinge-binding.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Fragments like 3-Cl-1M-PP have extremely fast dissociation rates ( koff​ ). End-point assays cannot capture these kinetics. SPR provides real-time steady-state affinity ( KD​ ), allowing direct comparison of residence times against standard inhibitors.

  • Immobilization: Amine-couple or capture His-tagged target kinase onto a CM5 or Ni-NTA sensor chip, targeting an immobilization level of ~3000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment.

  • Injection: Inject 3-Cl-1M-PP at high flow rates (50 µL/min) to eliminate mass transport limitations.

  • Measurement: Record the steady-state binding responses across a 5-point concentration series.

  • Self-Validation Check: Calculate the theoretical maximum response ( Rmax​ ). The observed Rmax​ of the fragment must align with its molecular weight ratio relative to the kinase. Responses exceeding theoretical Rmax​ indicate non-specific super-stoichiometric aggregation, invalidating the run.

Protocol 3: Functional Benchmarking via TR-FRET Kinase Assay

Causality: To prove that physical binding translates to functional ATP-competitive inhibition, Time-Resolved FRET (TR-FRET) is utilized. The time-delayed fluorescence reading eliminates compound auto-fluorescence—a critical necessity when screening fragments at high micromolar concentrations.

  • Incubation: Combine the target kinase, a biotinylated peptide substrate, ATP (set at its specific Km​ to ensure competitive benchmarking), and the test compounds. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to stop the kinase reaction.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the equation Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay plate must yield a Z′>0.6 (comparing DMSO high-controls to EDTA low-controls) to ensure statistical robustness before deriving the IC50​ values.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2). PubChem Database. Available at:[Link]

  • PP2 (kinase inhibitor). Wikipedia, The Free Encyclopedia. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as their synthesis and application. For researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as their synthesis and application. For researchers and drug development professionals utilizing 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine —a highly valuable intermediate in the development of kinase inhibitors and other targeted therapeutics—proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship.

Because this compound contains both a reactive pyrazolo-pyrimidine core and a covalently bound halogen (chlorine), its disposal cannot be treated as standard organic waste. The following operational guide provides the mechanistic rationale and step-by-step protocols for the safe handling, segregation, and final destruction of this chemical.

Hazard Profiling and Physicochemical Rationale

Before executing any disposal protocol, we must define the physicochemical parameters that dictate the compound's waste classification. The presence of the chlorine atom classifies this compound strictly as Halogenated Organic Waste [1].

Mixing halogenated compounds with non-halogenated waste streams is a critical operational failure. If halogenated waste is incinerated at the lower temperatures typically used for standard organic solvents, it can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, segregation is mandatory to ensure the waste is routed to specialized high-temperature incinerators equipped with acid gas scrubbers.

Table 1: Physicochemical and Hazard Profile for Disposal

ParameterSpecification / Operational Impact
Chemical Name 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1219636-64-2[3]
Molecular Formula C6H5ClN4[3]
EPA Waste Classification Halogenated Organic Waste[4]
Primary Hazards Acute toxicity (oral), Skin/Eye Irritant (H301, H315, H319)[5]
Incompatibilities Strong oxidizing agents, strong acids/bases.
Destruction Method High-Temperature Incineration (>1000°C)

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a physical or administrative checkpoint to ensure Environmental Health and Safety (EHS) compliance and operational integrity.

Phase 1: Source Segregation & Compatibility Check

Causality: Halogenated waste must be isolated to prevent hazardous cross-reactions and to ensure it is processed via the correct high-temperature destruction pathway[1].

  • Identify the Waste Stream: Confirm that the waste contains 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (either as a pure solid, a reaction byproduct, or dissolved in a solvent).

  • Select the Correct Stream: Route this material exclusively to the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (e.g., pure acetone, ethanol, or hexane)[4].

  • Verify Compatibility: Ensure the waste does not contain incompatible materials such as strong oxidizers (e.g., peroxides, nitric acid), which could cause pressurization or exothermic reactions in the waste container[6].

Phase 2: Primary Containment

Causality: Utilizing the correct container material prevents solvent leaching, while managing headspace prevents pressure-induced ruptures caused by ambient temperature fluctuations.

  • Select the Receptacle: Use a chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle[1].

  • Transfer the Waste: Working inside a certified chemical fume hood, carefully transfer the solid or liquid waste into the receptacle.

  • Manage Headspace: Never fill the container beyond 75% capacity. This critical 25% headspace allows for the expansion of liquids and the accumulation of headspace vapors without compromising the structural integrity of the container[6].

  • Seal: Cap the container tightly immediately after the transfer. Do not leave waste containers open in the fume hood.

Phase 3: SAA (Satellite Accumulation Area) Labeling

Causality: Accurate labeling prevents downstream processing errors by EHS personnel and ensures compliance with EPA accumulation time limits.

  • Deface Old Labels: If repurposing an empty, compatible solvent bottle, completely deface or remove the original manufacturer label.

  • Apply EHS Tag: Attach a standardized Hazardous Waste tag.

  • Document Contents: Clearly write "Halogenated Organic Waste" and list "3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine" as a constituent.

  • Date the Container: Mark the exact date the first drop of waste was added (Accumulation Start Date).

Phase 4: Final EHS Transfer and Destruction

Causality: Professional incineration neutralizes the chemical hazard while scrubbing the exhaust prevents environmental acid rain contamination.

  • Initiate Pickup: Once the container reaches 75% capacity, or approaches the institutional time limit (typically 90 days), submit a waste pickup request to your EHS department.

  • High-Temperature Incineration: EHS will transfer the waste to a licensed disposal facility. The material will undergo high-temperature incineration (often >1000°C) to achieve a Destruction and Removal Efficiency (DRE) of >99.99%.

  • Acid Gas Scrubbing: During combustion, the chlorine atom in the pyrimidine derivative will convert into hydrochloric acid (HCl) gas. The incinerator's exhaust is passed through an alkaline acid gas scrubber to neutralize the HCl before the exhaust is released into the environment[7].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree and physical workflow for processing halogenated heterocyclic waste, ensuring no operational steps are bypassed.

DisposalWorkflow Gen Waste Generation: 3-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Check Halogen Content Check (Contains Chlorine) Gen->Check Segregate Segregate Waste Stream: Halogenated Organic Waste Check->Segregate Positive for Cl Contain Primary Containment: HDPE or Glass (Max 75% Full) Segregate->Contain Label SAA Labeling: Date & Hazard Class Contain->Label Incinerate Final Destruction: High-Temp Incineration (with Acid Gas Scrubbers) Label->Incinerate EHS Transfer

Figure 1: Workflow for the segregation and disposal of halogenated heterocyclic laboratory waste.

References

  • 001chemical.com - CAS No. 1219636-64-2, 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • BLD Pharm - 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Analog Hazard Data).
  • Nipissing University - Hazardous Materials Disposal Guide.
  • UW Oshkosh - UWO Guide to Classifying Unwanted Materials.
  • University of Kansas - Safety: Chemical Compatibility, and Waste.
  • CLU-IN - Destruction Technologies for Polychlorinated Biphenyls (PCBs) and Halogenated Organics.
  • EPA - Reference Guide to Non-combustion Technologies for Remediation of Persistent Organic Pollutants.

Sources

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